molecular formula C26H21N3O B1675542 Linopirdine CAS No. 105431-72-9

Linopirdine

Cat. No.: B1675542
CAS No.: 105431-72-9
M. Wt: 391.5 g/mol
InChI Key: YEJCDKJIEMIWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linopirdine is a member of indoles.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
acetylcholine releasing drug

Properties

IUPAC Name

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJCDKJIEMIWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045163
Record name 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105431-72-9
Record name Linopirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105431-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linopirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105431729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linopirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINOPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5TB3NZ94T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Linopirdine's Mechanism of Action on KCNQ Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine is a psychoactive compound recognized for its potential as a cognitive enhancer. Its mechanism of action is primarily centered on the modulation of neuronal excitability through the inhibition of KCNQ (Kv7) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal activity, and their inhibition by this compound leads to a cascade of events culminating in enhanced neurotransmitter release. This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and experimental methodologies associated with this compound's effects on KCNQ channels.

Core Mechanism: Inhibition of the M-Current

The primary molecular targets of this compound are the heteromeric KCNQ2/3 channels, which are the principal subunits forming the M-current (IM).[1] The M-current is a slowly activating and deactivating potassium current that plays a crucial role in controlling the subthreshold electrical excitability of neurons and their responsiveness to synaptic inputs.[2] By blocking these channels, this compound reduces the outward potassium flux, leading to membrane depolarization. This depolarization increases the excitability of neurons, making them more likely to fire action potentials in response to stimuli.

This compound's inhibition of KCNQ channels is state-dependent, showing a preference for the activated or open state of the channel.[3][4][5][6] This means that the drug is more effective when the channels are actively participating in neuronal signaling. This property is crucial for its modulatory effect on neuronal networks.

Quantitative Pharmacology of this compound on Potassium Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on various KCNQ and other potassium channel subtypes. This data highlights the selectivity of this compound for the M-current mediating channels.

Channel SubtypeIC50 (µM)Cell Type/PreparationReference
KCNQ2/3 (M-current) 2.4Rat Hippocampal CA1 Neurons[1][7][8]
KCNQ18.9Not Specified[9]
KCNQ1 + KCNQ34 - 7Not Specified[9]
KCNQ4Substantially less selective than KCNQ2/3Not Specified[1]
IC (medium AHP) 16.3Rat Hippocampal CA1 Neurons[8]
IL (Leak Current) Weak inhibition at 100 µM (28%)Rat Hippocampal CA1 Neurons[8]
IA (Transient Outward) Weak inhibition at 100 µM (37%)Rat Hippocampal CA1 Neurons[8]
IK (Delayed Rectifier) Weak inhibition at 100 µM (36%)Rat Hippocampal CA1 Neurons[8]
IsAHP (slow AHP) Weak inhibition at 100 µM (52%)Rat Hippocampal CA1 Neurons[8]
IQ (Inward Rectifier) > 300Rat Hippocampal CA1 Neurons[8]

Binding Site and Molecular Interactions

Cryo-electron microscopy (cryo-EM) studies of human KCNQ4 channels have revealed the binding site of this compound. Unlike many channel blockers that act within the central pore, this compound resides in a cytosolic cavity located underneath the inner gate of the channel.[9][10] This unique binding pocket provides a basis for the development of more selective KCNQ channel modulators. The binding of this compound in this location allosterically modulates the channel's gating mechanism, favoring a closed or non-conducting state.

Signaling Pathway and Downstream Effects

The inhibition of KCNQ2/3 channels by this compound initiates a signaling cascade that ultimately enhances the release of several key neurotransmitters, including acetylcholine, glutamate, dopamine, and serotonin.[7] The following diagram illustrates this pathway.

Linopirdine_Signaling_Pathway This compound This compound KCNQ2_3 KCNQ2/3 Channel (M-current) This compound->KCNQ2_3 Inhibits K_efflux K+ Efflux KCNQ2_3->K_efflux Mediates Membrane_Depolarization Neuronal Membrane Depolarization K_efflux->Membrane_Depolarization Reduces VGCC Voltage-Gated Ca2+ Channels (P/Q- and N-type) Membrane_Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Acetylcholine) Ca_influx->Neurotransmitter_Release Triggers

Caption: Signaling pathway of this compound action.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

A fundamental technique to characterize the effects of this compound on KCNQ channels is the whole-cell patch-clamp recording method.

Objective: To measure the M-current (IM) in response to this compound application in cultured neurons or cells expressing KCNQ channels.

Methodology:

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells are cultured and transfected with plasmids containing the cDNA for the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[3] For studying native M-currents, acutely dissociated rat hippocampal CA1 neurons can be used.[8]

  • Recording Solutions:

    • External Solution (in mM): 144 NaCl, 5 KCl, 2 CaCl2, 0.5 MgCl2, 10 glucose, and 10 HEPES (pH 7.4).[3]

    • Internal (Pipette) Solution (in mM): 135 potassium aspartate, 2 MgCl2, 3 EGTA, 1 CaCl2, 4 ATP, 0.1 GTP, and 10 HEPES (pH 7.2).[3]

  • Electrophysiological Recording:

    • An Axon Multiclamp 700B amplifier and pClamp software are used for data acquisition and analysis.[3]

    • Cells are voltage-clamped at a holding potential of -70 mV.

    • To elicit the M-current, a depolarizing voltage step to -20 mV for 500-1000 ms is applied, followed by a hyperpolarizing step to -50 mV or -60 mV to observe the characteristic deactivating tail current.

  • Drug Application: this compound is dissolved in the external solution to the desired concentration and perfused onto the recorded cell.

  • Data Analysis: The amplitude of the deactivating tail current at the end of the depolarizing pulse is measured before and after drug application to determine the percentage of inhibition. Dose-response curves are generated by applying a range of this compound concentrations to calculate the IC50 value.

The following diagram outlines the typical workflow for a patch-clamp experiment to assess this compound's effect.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., Transfected CHO cells) Patching Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Patching Baseline Record Baseline M-Current (Voltage-Step Protocol) Patching->Baseline Drug_App Perfuse with This compound Solution Baseline->Drug_App Post_Drug Record M-Current in Presence of this compound Drug_App->Post_Drug Washout Washout with Control Solution (Optional) Post_Drug->Washout Analysis Data Analysis (% Inhibition, IC50) Post_Drug->Analysis Washout->Analysis

Caption: Experimental workflow for patch-clamp analysis.

Cryo-Electron Microscopy for Structural Studies

Objective: To determine the high-resolution structure of KCNQ channels in complex with this compound to identify the binding site.

Methodology:

  • Protein Expression and Purification: Human KCNQ4 is expressed in human embryonic kidney (HEK) cells.[10] The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

  • Complex Formation: Purified KCNQ4 is incubated with an excess of this compound to ensure binding.

  • Cryo-EM Grid Preparation: The protein-drug complex solution is applied to a cryo-EM grid, which is then plunge-frozen in liquid ethane to create a vitrified ice layer.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed using specialized software (e.g., RELION) to reconstruct a high-resolution 3D map of the KCNQ4-Linopirdine complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

Conclusion

This compound exerts its primary pharmacological effect through the selective, state-dependent inhibition of KCNQ2/3 channels. By blocking the M-current, it causes neuronal depolarization, leading to an increase in intracellular calcium and subsequent enhancement of neurotransmitter release. The identification of its unique binding site in a cytosolic cavity of the channel provides a structural basis for its mechanism and opens avenues for the rational design of novel, more specific KCNQ channel modulators for the treatment of cognitive disorders and other neurological conditions. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other KCNQ channel-targeting compounds.

References

Linopirdine as a Kv7 Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine, a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, has been a subject of extensive research due to its potential as a cognitive enhancer and its utility in studying neuronal excitability. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used to characterize its effects. Detailed methodologies for key in vitro and in vivo experiments are provided, along with a summary of its off-target activities. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular and systemic effects.

Introduction: The M-Current and Kv7 Channels

The M-current, a non-inactivating, low-threshold potassium current, is a critical regulator of neuronal excitability.[1] Governed by the Kv7 (or KCNQ) family of voltage-gated potassium channels, particularly the heteromers of Kv7.2 and Kv7.3 subunits in the nervous system, the M-current helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials.[1][2] Modulation of Kv7 channels, therefore, presents a significant therapeutic target for neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy, as well as conditions where enhancing neuronal activity may be beneficial, such as cognitive impairment.[1]

This compound (DuP 996) emerged as a prototypical M-channel inhibitor, initially investigated for its potential in treating Alzheimer's disease.[3] While its clinical development for dementia was not successful, it remains an invaluable pharmacological tool for elucidating the physiological roles of Kv7 channels.

Mechanism of Action: State-Dependent Blockade of Kv7 Channels

This compound exerts its primary effect by directly blocking Kv7 channels. This blockade is state-dependent, with the inhibitor showing a preference for the activated or open state of the channel.[3][4] This means that this compound is more effective at inhibiting Kv7 channels in neurons that are actively firing. The inhibition of the M-current by this compound leads to membrane depolarization, an increase in neuronal excitability, and an enhanced release of various neurotransmitters, most notably acetylcholine.[5]

Signaling Pathway of this compound-Induced Neurotransmitter Release

The blockade of presynaptic Kv7 channels by this compound is a key mechanism underlying its enhancement of neurotransmitter release. The following diagram illustrates the proposed signaling cascade.

Linopirdine_Signaling This compound This compound Kv7 Kv7 Channel (presynaptic) This compound->Kv7 Blockade K_efflux K+ Efflux Depolarization Membrane Depolarization K_efflux->Depolarization Reduced VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Activation Ca_influx Ca2+ Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_Fusion Increased NT_Release Neurotransmitter Release (e.g., Acetylcholine) Vesicle_Fusion->NT_Release Enhanced

Figure 1: Signaling pathway of this compound action.

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized across various ion channels. The following tables summarize key quantitative data from electrophysiological studies.

Table 1: Potency of this compound on Kv7 Channel Subtypes
Kv7 SubtypeIC50 (µM)Cell TypeReference
Kv7.2/7.3 (M-current)2.4Rat Hippocampal Neurons[5]
Kv7.2-CHO cells[4]
Kv7.2/7.3-CHO cells[4]

Note: Specific IC50 values for homomeric Kv7.2 and heteromeric Kv7.2/7.3 in CHO cells were not explicitly provided in the referenced abstract, but the study characterized their inhibition by this compound.

Table 2: Selectivity Profile of this compound against Other Ion Channels
Ion Channel/CurrentIC50 (µM)Cell TypeReference
Off-Target Activity
TRPV1Agonist activityHEK293 cells expressing TRPV1[6]
Glycine ReceptorAntagonist activity-[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of M-Current

This protocol is designed to measure the M-current in cultured neurons and assess the inhibitory effect of this compound.

Cell Preparation:

  • Culture primary hippocampal or dorsal root ganglion (DRG) neurons, or a suitable cell line (e.g., CHO, HEK293) stably expressing Kv7.2/7.3 channels.

  • Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

  • Use cells for recording 24-72 hours after plating.

Solutions:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.[8]

  • Internal (Pipette) Solution: 130 mM K-Gluconate, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH.[8]

Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with ACSF at a rate of 1-2 mL/min.

  • Pull borosilicate glass microelectrodes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a target neuron with the micropipette under visual control.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -20 mV.

  • To elicit the M-current, apply hyperpolarizing voltage steps to -55 mV for 500 ms every 4 seconds.[9]

  • After establishing a stable baseline recording, perfuse the chamber with ACSF containing this compound at various concentrations to determine its inhibitory effect on the M-current.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording Cell_Culture Cell Culture (e.g., Hippocampal Neurons) Giga_Seal Form Gigaohm Seal on Cell Membrane Cell_Culture->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull Glass Micropipettes (3-7 MΩ) Pipette_Pulling->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Access Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp at -20 mV Whole_Cell->Voltage_Clamp M_Current_Protocol Apply Hyperpolarizing Steps to Elicit M-Current Voltage_Clamp->M_Current_Protocol Baseline Record Baseline M-Current M_Current_Protocol->Baseline Linopirdine_App Apply this compound Baseline->Linopirdine_App Record_Inhibition Record Inhibition of M-Current Linopirdine_App->Record_Inhibition

Figure 2: Workflow for whole-cell patch-clamp recording.
In Vitro Neurotransmitter Release: Acetylcholine Release Assay

This protocol measures acetylcholine (ACh) release from a cholinergic cell line.

Cell Culture and Treatment:

  • Culture a human cholinergic neuroblastoma cell line (e.g., LA-N-2) in DMEM/Ham's F-12 medium supplemented with 10% FBS.[10]

  • Seed cells in 6-well plates and grow to sub-confluence.

  • Wash cells with a low-choline assay medium.

  • Incubate cells with the assay medium containing various concentrations of this compound for a defined period (e.g., 1-2 hours).

Sample Collection and Analysis:

  • Collect the extracellular medium to measure released ACh.

  • Lyse the cells to measure intracellular ACh levels.

  • Use a commercially available acetylcholine assay kit (colorimetric or fluorometric) to quantify ACh concentrations in the extracellular and intracellular fractions.[11]

  • Normalize ACh levels to the total protein content of the cell lysates.

In Vivo Cognition: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

  • A circular pool (approximately 1.2-2.0 m in diameter) filled with water made opaque with non-toxic paint.[12]

  • A submerged escape platform hidden just below the water surface.

  • Distal visual cues placed around the room.

Procedure:

  • Habituation: Acclimatize mice to the testing room and handling for several days.

  • Training (Acquisition Phase):

    • Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the first trial of each day.

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, place the mouse in the pool at one of four randomly chosen starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the mouse in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

In Vivo Neuronal Activity: c-Fos Immunohistochemistry

c-Fos is an immediate-early gene whose protein product is used as a marker for recent neuronal activity.

Procedure:

  • Administer this compound or vehicle to mice.

  • After a specific time (e.g., 90 minutes), deeply anesthetize the animals.

  • Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[13]

  • Dissect the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain in a sucrose solution.

  • Cut coronal brain sections (e.g., 30-40 µm) on a cryostat.

  • Perform immunohistochemistry using a primary antibody against c-Fos and a fluorescently labeled secondary antibody.

  • Mount the sections and visualize c-Fos positive cells in specific brain regions (e.g., hippocampus, cortex) using a fluorescence microscope.

  • Quantify the number of c-Fos positive cells per unit area.

In Vivo Seizure Susceptibility: Pentylenetetrazol (PTZ) Seizure Threshold Test

This test assesses the pro-convulsant or anti-convulsant effects of a compound.

Procedure:

  • Administer this compound or vehicle to mice at various doses.[14]

  • After a predetermined pretreatment time, infuse a solution of pentylenetetrazol (PTZ) intravenously at a constant rate.[15]

  • Observe the mice for the onset of seizure behaviors (e.g., myoclonic twitch, clonic seizure, tonic hindlimb extension).[16]

  • Record the time to the first seizure manifestation and calculate the threshold dose of PTZ required to induce the seizure.

  • A lower PTZ threshold indicates a pro-convulsant effect, while a higher threshold suggests an anti-convulsant effect.

Off-Target Activities and Considerations

While this compound is a relatively selective Kv7 channel blocker, it has been shown to interact with other molecular targets, which should be considered when interpreting experimental results.

  • TRPV1 Agonism: this compound can act as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation.[6] This activity may contribute to some of its observed in vivo effects, particularly in sensory neurons.

  • Glycine Receptor Antagonism: this compound has also been reported to antagonize glycine receptors, which are important inhibitory neurotransmitter receptors in the spinal cord and brainstem.[7]

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the roles of Kv7 channels in neuronal function and dysfunction. Its ability to potently and state-dependently block the M-current has provided invaluable insights into the regulation of neuronal excitability and neurotransmitter release. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and a summary of its pharmacological properties. A thorough understanding of its mechanism of action, quantitative effects, and potential off-target activities is crucial for the rigorous design and interpretation of experiments in the field of neuroscience and drug development.

References

Linopirdine and M-Current Inhibition in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine (DuP 996) is a potent neurological research compound recognized for its role as a cognitive enhancer. Its primary mechanism of action involves the inhibition of the M-type potassium current (I_M), a critical regulator of neuronal excitability. This guide provides a detailed examination of this compound's interaction with neuronal M-currents, the downstream consequences for neurotransmission, and the experimental methodologies used to characterize these effects. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The M-Current and its Molecular Correlates

The M-current is a non-inactivating, voltage-gated potassium (K+) current found in various types of neurons.[1][2] It is activated at subthreshold membrane potentials and plays a crucial role in stabilizing the resting membrane potential and preventing repetitive action potential firing, a phenomenon known as spike frequency adaptation.[3][4][5] The molecular basis of the M-current lies in the heteromeric assembly of voltage-gated potassium channel subunits from the KCNQ family, primarily KCNQ2 and KCNQ3.[6][7][8] These subunits co-assemble to form functional tetrameric channels that conduct the M-current.[8][9] The activity of these channels is a key determinant of neuronal excitability.[6][9]

This compound's Mechanism of Action: Inhibition of the M-Current

This compound exerts its primary effect by directly blocking KCNQ/M-channels.[10][11][12] This inhibition is state-dependent, favoring channels in the activated (open) state.[13][14] By blocking the outward flow of potassium ions that constitutes the M-current, this compound reduces the hyperpolarizing influence that normally dampens neuronal excitability. This leads to a depolarization of the resting membrane potential and a lower threshold for action potential generation.[3][15] The net effect is an increase in neuronal firing in response to a given stimulus.[3]

Selectivity Profile

While this compound is most selective for the M-current, it can inhibit other voltage-gated and calcium-activated potassium channels, particularly at higher concentrations.[16] Its potency varies significantly across different channel subtypes. Furthermore, this compound has been shown to interact with other neuronal targets, including acting as an agonist for the TRPV1 receptor and as an antagonist for glycine receptors, which may contribute to its overall pharmacological profile.[17][18]

Physiological Consequences of M-Current Inhibition by this compound

The blockade of M-channels by this compound initiates a cascade of events that culminates in enhanced neurotransmitter release. This process is central to its cognition-enhancing properties.

Increased Neuronal Excitability

By inhibiting the M-current, this compound causes a slight membrane depolarization and reduces spike frequency adaptation.[3] This makes the neuron more likely to fire multiple action potentials in response to an excitatory stimulus.

Enhanced Neurotransmitter Release

The increased excitability, particularly in presynaptic terminals, leads to the enhanced opening of voltage-gated calcium (Ca2+) channels upon arrival of an action potential.[19] The subsequent influx of calcium ions is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft.[19] this compound has been demonstrated to enhance the stimulus-evoked release of several key neurotransmitters, including acetylcholine (ACh), glutamate, dopamine, and serotonin.[19] The effect on acetylcholine release has been particularly well-studied and is thought to underlie its potential as a cognitive enhancer.[11][16][18]

Linopirdine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft This compound This compound M_Channel KCNQ2/3 (M-Channel) This compound->M_Channel Inhibits (-) Membrane_Depolarization Membrane Depolarization M_Channel->Membrane_Depolarization Reduces K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channels Membrane_Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Vesicles Synaptic Vesicles Ca_Influx->Vesicles Triggers Fusion NT_Release Enhanced Neurotransmitter Release Vesicles->NT_Release Leads to NT Neurotransmitters (ACh, Glu, etc.)

Signaling pathway of this compound-induced neurotransmitter release.

Quantitative Data

The following tables summarize the quantitative measures of this compound's activity from various studies.

Table 1: Inhibitory Potency (IC50) of this compound on Various Ion Currents

Target Current/ChannelPreparationIC50 Value (μM)Reference(s)
M-current (I_M) / KCNQ2/3 Rat Hippocampal CA1 Neurons2.4 ± 0.4[16]
Rat Sympathetic Ganglion Cells3.4[12]
NG108-15 Cells24.7[20]
Rat Cerebral Cortex Neurons35.8[20]
KCNQ2+3 / M-currents Not Specified4 - 7[21]
KCNQ1 Homomeric Channels Not Specified8.9[21]
Medium AHP (I_C / I_mAHP) Rat Hippocampal CA1 Neurons16.3 ± 2.4[16][22]
Delayed Rectifier (I_K) Rat Hippocampal CA1 Neurons> 100 (36% inhibition at 100 μM)[16][22]
Rat Sympathetic Ganglion Cells63[12]
Transient Outward (I_A) Rat Hippocampal CA1 Neurons> 100 (37% inhibition at 100 μM)[16][22]
Rat Sympathetic Ganglion Cells69[12]
Slow AHP (I_sAHP) Rat Hippocampal CA1 Neurons> 100 (52% inhibition at 100 μM)[16][22]
K+ Leak Current (I_L) Rat Hippocampal CA1 Neurons> 100 (28% inhibition at 100 μM)[16][22]
Inward Rectifier (I_Q) Rat Hippocampal CA1 Neurons> 300[16]
Nicotinic ACh Currents Rat Sympathetic Ganglion Cells7.6[12]
GABA-activated Cl- Currents Rat Sympathetic Ganglion Cells26[12]

AHP = Afterhyperpolarization

Table 2: Effect of this compound on Neurotransmitter Release and Other Actions

EffectPreparationEffective/Half-Maximal ConcentrationReference(s)
Enhancement of [³H]ACh Release Rat Brain SlicesEC50 = 4.2 μM[11]
TRPV1 Agonism HEK293 CellsEC50 = 115 μM[19]

Experimental Protocols

Characterizing the effects of this compound requires specific electrophysiological and neurochemical techniques.

Protocol: M-Current Recording via Whole-Cell Patch-Clamp

This protocol allows for the direct measurement of the M-current and its inhibition by this compound in isolated neurons.

1. Preparation:

  • Acutely dissociate or culture neurons (e.g., rat hippocampal or sympathetic ganglion neurons).[12][23]

  • Prepare extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4) and intracellular (pipette) solution (e.g., K-gluconate based, with EGTA, ATP, and GTP, pH 7.2).[24]

2. Recording:

  • Using a patch-clamp amplifier and micromanipulator, form a high-resistance (>1 GΩ) "giga-seal" between a glass micropipette and the neuron's membrane.[25]

  • Rupture the membrane patch to achieve whole-cell configuration, allowing electrical access to the cell's interior.[24][25]

  • Clamp the neuron's membrane potential in voltage-clamp mode.[25][26]

3. M-Current Isolation and Measurement:

  • Hold the membrane potential at approximately -20 mV to -30 mV, where M-channels are partially open.

  • Apply a series of hyperpolarizing voltage steps (e.g., to -60 mV or -70 mV). This will cause the open M-channels to slowly close, resulting in a time-dependent inward current relaxation. The amplitude of this relaxation is a measure of the M-current.[2]

  • Record baseline M-currents.

4. This compound Application:

  • Perfuse the extracellular solution containing a known concentration of this compound over the cell.

  • Repeat the voltage-step protocol and measure the reduced amplitude of the M-current relaxation.

  • Calculate the percentage of inhibition. Repeat with various concentrations to determine the IC50.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording Procedure cluster_experiment Experiment cluster_analysis Analysis A Prepare Neuron Culture /Acute Slice D Approach Neuron & Form Giga-seal A->D B Pull Glass Micropipette C Fill Pipette with Intracellular Solution B->C C->D E Establish Whole-Cell Configuration D->E F Set Voltage-Clamp Mode E->F G Apply M-Current Voltage Protocol F->G H Record Baseline Currents G->H I Perfuse this compound (Test Compound) H->I M Measure Current Amplitude H->M J Re-apply Voltage Protocol I->J K Record Post-Drug Currents J->K L Washout & Recovery K->L K->M N Calculate % Inhibition M->N O Generate Dose-Response Curve (IC₅₀) N->O

Experimental workflow for patch-clamp analysis of M-current inhibition.
Protocol: Neurotransmitter Release Assay

This method is used to quantify the amount of a specific neurotransmitter released from brain tissue in the presence and absence of this compound.

1. Preparation:

  • Prepare brain slices (e.g., hippocampus or cortex) from a rodent model.[11]

  • Pre-incubate the slices in a solution containing a radiolabeled neurotransmitter precursor (e.g., [³H]choline for acetylcholine studies). This allows the neurons to synthesize and store a pool of radiolabeled neurotransmitter.

2. Stimulation and Sample Collection:

  • Place the slices in a superfusion chamber with a continuous flow of physiological buffer.

  • Collect baseline fractions of the superfusate to measure spontaneous (basal) release.

  • Induce neurotransmitter release by depolarizing the neurons, typically by briefly switching to a buffer containing a high concentration of K+.

  • Collect fractions during and after the stimulation period.

3. This compound Application:

  • Introduce this compound into the superfusion buffer at a set concentration prior to the K+ stimulation.

  • Repeat the stimulation and collection protocol.

4. Analysis:

  • Use a scintillation counter to measure the amount of radioactivity in each collected fraction, which corresponds to the amount of neurotransmitter released.

  • Calculate the stimulus-evoked release by subtracting the basal release from the release during stimulation.

  • Compare the evoked release in the presence and absence of this compound to determine the drug's effect.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the M-current in regulating neuronal activity. Its primary action as a state-dependent blocker of KCNQ2/3 channels leads to increased neuronal excitability and enhanced, stimulus-dependent release of multiple neurotransmitters. While its selectivity is not absolute, at concentrations below ~3 µM, it serves as a relatively selective inhibitor of the M-current.[16] The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its use in neuroscience research and in the exploration of novel therapeutic strategies for cognitive disorders.

References

Linopirdine's Role in Modulating Glutamate Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine (DuP 996) is a potent neuromodulator known to enhance the release of several neurotransmitters, including glutamate. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on glutamate release, with a focus on its interaction with voltage-gated potassium channels. We present a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers investigating the effects of this compound on glutamatergic neurotransmission.

Introduction

This compound, chemically known as 3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one, has been extensively studied for its cognitive-enhancing properties. Its primary mechanism of action involves the modulation of neuronal excitability and neurotransmitter release. While it affects multiple neurotransmitter systems, its role in enhancing glutamate release is of particular interest due to the central role of glutamate in synaptic plasticity, learning, and memory. This document serves as a technical resource for understanding and investigating the intricate relationship between this compound and glutamatergic signaling.

Core Mechanism of Action: KCNQ Channel Blockade

The principal molecular target of this compound is the KCNQ (or Kv7) family of voltage-gated potassium channels, particularly the KCNQ2/3 heteromers that are predominantly responsible for the M-current (IM) in neurons.[1][2] The M-current is a non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential and regulating neuronal excitability.

By blocking these KCNQ2/3 channels, this compound reduces the outward potassium flow, leading to a depolarization of the presynaptic nerve terminal. This depolarization brings the membrane potential closer to the threshold for opening voltage-gated calcium channels (VGCCs).

Signaling Pathway of this compound-Modulated Glutamate Release

The following diagram illustrates the signaling cascade initiated by this compound at the presynaptic terminal, culminating in enhanced glutamate release.

Linopirdine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound kcnq KCNQ2/3 Channel (M-current) This compound->kcnq Blocks depolarization Membrane Depolarization kcnq->depolarization Inhibition leads to vgcc P/Q- & N-type Ca²⁺ Channels depolarization->vgcc Activates ca_influx Ca²⁺ Influx vgcc->ca_influx Opens to allow vesicle_fusion Vesicle Fusion (SNARE Complex) ca_influx->vesicle_fusion Triggers glutamate_release Glutamate Release vesicle_fusion->glutamate_release Results in glutamate_receptors Glutamate Receptors (e.g., NMDA, AMPA) postsynaptic_effect Postsynaptic Depolarization (EPSP) glutamate_receptors->postsynaptic_effect Activation leads to

This compound's presynaptic signaling cascade.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies on this compound's interaction with potassium channels and its subsequent effects on neuronal activity.

Table 1: this compound's Inhibitory Potency on Voltage-Gated Potassium Channels

Channel/CurrentIC₅₀ (µM)Cell TypeReference
KCNQ2/3 (M-current)2.4Rat Hippocampal Neurons[1][2]
KCNQ1>30N/A[1]
KCNQ4>30N/A[1]
IC (Calcium-activated K⁺ current)16.3Rat Hippocampal Neurons[2]
IK(V) (Delayed rectifier K⁺ current)63Rat Sympathetic Neurons
IA (Transient outward K⁺ current)69Rat Sympathetic Neurons

Table 2: Dose-Dependent Effects of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This compound Concentration (µM)Effect on LTP Incidence and Amplitude (with weak stimulus)Reference
3Enhanced[2]
10Enhanced[2]

Note: While the enhancement of LTP by this compound is attributed to increased glutamate release, direct quantitative data on the percentage increase of glutamate release at different this compound concentrations is not extensively reported in the readily available literature. The enhancement of LTP serves as a functional readout of this increased release.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to investigate the effects of this compound on glutamatergic synaptic transmission: whole-cell patch-clamp recording in hippocampal slices.

Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol is adapted from standard electrophysiological procedures and is suitable for studying the effects of this compound on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of the hippocampus.

Objective: To measure changes in the amplitude and frequency of spontaneous and evoked excitatory postsynaptic currents (sEPSCs and eEPSCs) in the presence of this compound.

Materials:

  • Animals: Male Wistar rats (postnatal day 14-21)

  • Slicing Solution (ice-cold and oxygenated with 95% O₂/5% CO₂):

    • Sucrose: 210 mM

    • KCl: 2.5 mM

    • NaH₂PO₄: 1.25 mM

    • NaHCO₃: 26 mM

    • MgCl₂: 7 mM

    • CaCl₂: 0.5 mM

    • Glucose: 10 mM

  • Artificial Cerebrospinal Fluid (aCSF; oxygenated with 95% O₂/5% CO₂):

    • NaCl: 124 mM

    • KCl: 3 mM

    • NaH₂PO₄: 1.25 mM

    • NaHCO₃: 26 mM

    • MgSO₄: 1.3 mM

    • CaCl₂: 2.5 mM

    • Glucose: 10 mM

  • Internal Pipette Solution:

    • Cs-methanesulfonate: 130 mM

    • NaCl: 5 mM

    • HEPES: 10 mM

    • EGTA: 0.5 mM

    • Mg-ATP: 4 mM

    • Na-GTP: 0.3 mM

    • QX-314: 5 mM (to block voltage-gated sodium channels postsynaptically)

    • pH adjusted to 7.3 with CsOH; Osmolarity adjusted to ~290 mOsm

  • Equipment:

    • Vibrating microtome (vibratome)

    • Patch-clamp amplifier and data acquisition system

    • Microscope with DIC optics

    • Micromanipulators

    • Borosilicate glass capillaries for patch pipettes

    • Stimulation electrode (e.g., concentric bipolar electrode)

  • Pharmacological Agents:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Picrotoxin (100 µM, to block GABAA receptors)

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

    • Subsequently, maintain slices at room temperature in oxygenated aCSF until recording.

  • Recording Setup:

    • Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF containing picrotoxin at a rate of 2-3 ml/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Visually identify CA1 pyramidal neurons using DIC optics.

  • Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the neuron at -70 mV.

    • Allow the cell to stabilize for 5-10 minutes.

  • Data Acquisition:

    • Spontaneous EPSCs (sEPSCs): Record baseline sEPSC activity for 5-10 minutes.

    • Evoked EPSCs (eEPSCs): Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum). Deliver brief electrical pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.05 Hz) to evoke EPSCs. Adjust the stimulation intensity to elicit a stable baseline response of approximately 50-100 pA.

    • This compound Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1, 3, 10 µM).

    • Record sEPSCs and eEPSCs in the presence of this compound for at least 10-15 minutes to allow for drug equilibration and to observe its effects.

    • Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effects.

  • Data Analysis:

    • Analyze sEPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).

    • Measure the peak amplitude of eEPSCs.

    • Compare the sEPSC frequency and amplitude, and the eEPSC amplitude before, during, and after this compound application.

    • Statistical analysis (e.g., paired t-test or ANOVA) should be performed to determine the significance of any observed changes.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effect of a compound like this compound on synaptic transmission.

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Acute Hippocampal Slices B Slice Recovery in Oxygenated aCSF A->B C Obtain Whole-Cell Patch-Clamp Recording B->C D Establish Stable Baseline Recording (sEPSCs/eEPSCs) C->D E Bath Apply this compound (Test Concentrations) D->E After ~10 min baseline F Record During Drug Application E->F G Washout with Control aCSF F->G After ~15 min application H Measure EPSC Frequency and Amplitude G->H I Statistical Comparison (Baseline vs. Drug vs. Washout) H->I J Generate Dose-Response Curves and Graphs I->J K Interpret Results and Draw Conclusions J->K

Workflow for studying this compound's effects.

Conclusion

This compound enhances glutamate release primarily through the blockade of presynaptic KCNQ2/3 potassium channels. This action leads to membrane depolarization, subsequent activation of voltage-gated calcium channels, and an increase in calcium-dependent exocytosis of glutamate-containing vesicles. The provided data and protocols offer a framework for researchers to further investigate the nuanced effects of this compound on glutamatergic synapses and its potential therapeutic applications in cognitive disorders. Further research is warranted to establish a more precise quantitative relationship between this compound concentration and the magnitude of glutamate release.

References

Unveiling the Off-Target Profile of Linopirdine: A Technical Examination of its Interaction with Glycine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of Linopirdine, a cognitive-enhancing agent, with a specific focus on its interaction with glycine receptors (GlyRs). Primarily known for its role as a blocker of KCNQ voltage-gated potassium channels, emerging evidence indicates that this compound also functions as an antagonist at glycine receptors, particularly at concentrations relevant to its primary mechanism of action.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound's therapeutic potential as a cognitive enhancer is attributed to its ability to block KCNQ channels, leading to increased acetylcholine release.[1][2] However, a complete understanding of its pharmacological profile necessitates an investigation into its off-target activities. This guide consolidates the current knowledge regarding this compound's antagonistic effects on glycine receptors, an important family of inhibitory ligand-gated ion channels in the central nervous system.[3] While a precise IC50 value for this interaction remains to be definitively established in publicly available literature, existing data strongly suggest a significant, non-competitive inhibitory action at micromolar concentrations. This guide presents the available quantitative data, outlines the experimental protocols to further investigate this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The available quantitative data on the inhibitory effect of this compound on glycine receptors is currently limited. The primary evidence comes from electrophysiological studies.

CompoundTargetEffectConcentration% InhibitionNotes
This compoundGlycine ReceptorAntagonism50 µM~90%Inhibition of glycine-evoked currents. The antagonism is reported to be non-competitive and voltage-independent.

This table summarizes the key quantitative finding regarding this compound's effect on glycine receptors. Further dose-response studies are required to determine a precise IC50 value.

Glycine Receptor Signaling Pathway

Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. Upon binding of the neurotransmitter glycine, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions into the neuron.[3] This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on the neuron.

Glycine_Signaling Glycine Glycine GlyR Glycine Receptor (Ligand-Gated Ion Channel) Glycine->GlyR Cl_channel Chloride Channel (Intrinsic to GlyR) GlyR->Cl_channel Opens Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition This compound This compound This compound->GlyR Antagonizes

Figure 1: Glycine Receptor Signaling Pathway and this compound's Point of Antagonism.

Experimental Protocols

The investigation of this compound's effects on glycine receptors primarily relies on electrophysiological techniques, specifically whole-cell patch-clamp recordings from neurons or cell lines expressing glycine receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the entire cell membrane in response to glycine application, both in the presence and absence of this compound.

Objective: To characterize the inhibitory effect of this compound on glycine-evoked currents and to determine its concentration-response relationship (IC50).

Materials:

  • Cell Culture: HEK293 cells stably expressing specific glycine receptor alpha subunits (e.g., α1, α2, or α3) or primary neuronal cultures (e.g., spinal cord neurons).

  • External Solution (Artificial Cerebrospinal Fluid - ACSF): Containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 4 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4.

  • Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 6 CaCl2, 2 MgCl2, 2 MgATP, 0.4 NaGTP, 10 HEPES, 2 BAPTA. Adjusted to pH 7.3.

  • Agonist: Glycine solution (e.g., 1 mM).

  • Antagonist: this compound solutions of varying concentrations.

  • Patch-clamp rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and continuously perfuse with external solution.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Glycine Application: Apply a brief pulse of glycine (e.g., 1 mM for 2 seconds) to the cell using a perfusion system and record the resulting inward chloride current.

  • This compound Application: Perfuse the cell with a known concentration of this compound for a set period (e.g., 2-5 minutes) to allow for equilibration.

  • Co-application: Apply the same glycine pulse in the continued presence of this compound and record the current.

  • Washout: Perfuse the cell with the external solution to wash out this compound and periodically apply glycine to monitor the recovery of the current.

  • Concentration-Response: Repeat steps 7-10 with a range of this compound concentrations to generate a concentration-response curve.

Data Analysis:

  • Measure the peak amplitude of the glycine-evoked currents in the absence (control) and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control response.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow start Start culture Cell Culture (GlyR-expressing cells) start->culture patch Whole-Cell Patch-Clamp culture->patch control Record Control Glycine-Evoked Current patch->control This compound Apply this compound (Varying Concentrations) control->this compound test Record Glycine-Evoked Current with this compound This compound->test washout Washout this compound test->washout analyze Data Analysis (IC50 Determination) test->analyze washout->control Repeat for next concentration end End analyze->end

Figure 2: Workflow for Determining this compound's IC50 on Glycine Receptors.

Discussion and Future Directions

The current evidence strongly indicates that this compound possesses off-target antagonistic activity at glycine receptors. This interaction occurs at concentrations that are within the range used to study its primary targets, the KCNQ channels, suggesting that some of the observed physiological effects of this compound may be, in part, mediated by its action on glycinergic inhibition.

The non-competitive nature of this antagonism suggests that this compound may not bind directly to the glycine binding site, but rather to an allosteric site on the receptor complex, or potentially acts as a channel blocker. Further research is warranted to elucidate the precise molecular mechanism of this interaction.

Future research should focus on:

  • Determining a definitive IC50 value: Conducting thorough concentration-response studies using electrophysiology is crucial.

  • Investigating subunit selectivity: Examining the effect of this compound on different glycine receptor alpha subunits (α1, α2, α3) will provide a more detailed understanding of its off-target profile.

  • Binding studies: Radioligand binding assays could be employed to determine if this compound directly binds to the glycine receptor and to calculate its binding affinity (Ki).

  • In vivo studies: Investigating the behavioral consequences of the interaction between this compound and the glycinergic system in animal models.

A comprehensive characterization of this compound's off-target effects on glycine receptors is essential for a complete understanding of its pharmacological profile and for the development of more selective and safer cognitive-enhancing drugs.

References

Methodological & Application

Application Notes: Characterization of Linopirdine's Electrophysiological Effects using Patch-Clamp

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linopirdine (also known as DuP 996) is a cognition-enhancing agent that facilitates the release of several key neurotransmitters, including acetylcholine, dopamine, and glutamate.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, particularly the Kv7 (KCNQ) family, which are responsible for the M-current (IM).[2] The M-current is a slowly activating and deactivating potassium current that plays a crucial role in regulating neuronal excitability.[2] By inhibiting this current, this compound effectively increases neuronal excitability, leading to enhanced neurotransmitter release.[1][3] These application notes provide a comprehensive overview and a detailed protocol for investigating the effects of this compound on M-type potassium currents using the whole-cell patch-clamp technique.

Mechanism of Action

This compound is a state-dependent inhibitor of Kv7/KCNQ channels, demonstrating a preference for the activated state of the channel.[4][5] It primarily targets heteromeric KCNQ2/3 channels, which are the main molecular correlates of the M-current in many neurons.[1][3] Inhibition of these channels by this compound leads to membrane depolarization, which in turn activates presynaptic voltage-gated calcium channels, increases calcium influx, and enhances the release of neurotransmitters.[1] While it shows selectivity for M-channels, at higher concentrations, this compound can also affect other ion channels.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various ion channels as reported in the literature.

Table 1: this compound IC50 Values for K+ Channels

Channel TypeCell TypeIC50 Value (µM)Reference
M-current (KCNQ2/3) Rat Sympathetic Ganglion Cells3.4[6]
M-current (KCNQ2/3) Rat Hippocampal CA1 Neurons2.4[1][3]
M-current (KCNQ2/3) NG108-15 Cells24.7[7]
M-current Rat Cerebral Cortex Neurons35.8[7]
Kv7.1 (KCNQ1) Homomers Not Specified8.9
Delayed Rectifier (IK(V)) Rat Sympathetic Ganglion Cells63[6]
Transient (IA) Rat Sympathetic Ganglion Cells69[6]

Table 2: this compound IC50 Values for Other Channels

Channel TypeCell TypeIC50 Value (µM)Reference
Nicotinic ACh-activated currents Rat Sympathetic Ganglion Cells7.6[6]
GABA-activated Cl- currents Rat Sympathetic Ganglion Cells26[6]

Signaling Pathway and Experimental Workflow

Linopirdine_Mechanism cluster_membrane Cellular Membrane KCNQ Kv7.2/Kv7.3 (KCNQ2/3) Channel M_Current M-Current (IKM) (K+ Efflux) KCNQ->M_Current Generates Depolarization Membrane Depolarization M_Current->Depolarization Inhibition leads to This compound This compound This compound->KCNQ Blocks Excitability Increased Neuronal Excitability Depolarization->Excitability NT_Release Enhanced Neurotransmitter Release (e.g., Acetylcholine) Excitability->NT_Release Patch_Clamp_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Cell Culture/ Dissociation B 2. Prepare Solutions (Internal & External) A->B C 3. Pull & Fire-Polish Glass Micropipettes B->C D 4. Approach Cell & Form Giga-Ohm Seal C->D E 5. Rupture Membrane for Whole-Cell Configuration D->E F 6. Record Baseline M-Current E->F G 7. Perfuse with This compound Solution F->G H 8. Record M-Current in presence of this compound G->H I 9. Washout Drug & Record Recovery H->I J 10. Data Analysis: Measure Current Inhibition, Plot Dose-Response Curve I->J

References

Application Notes and Protocols for In Vivo Administration of Linopirdine in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine (DuP 996) is a psychoactive agent recognized for its potential as a cognitive enhancer.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, specifically the KCNQ2/3 (Kv7.2/7.3) heteromers that generate the M-current in neurons.[2][3] This inhibition leads to increased neuronal excitability and enhances the release of neurotransmitters such as acetylcholine and glutamate.[2][4] In rodent models, this compound has been investigated for its effects on age-related cognitive decline and, more recently, in models of hemorrhagic shock.[2][5] These notes provide a comprehensive overview of the in vivo administration protocols for this compound in rodents, compiled from published research.

Mechanism of Action

This compound's principal effect is the blockade of the M-current, a non-inactivating potassium current, by inhibiting KCNQ2/3 channels with an IC50 of approximately 2.4 to 8.5 µM.[2][3] This action reduces spike frequency adaptation in neurons, leading to membrane depolarization and enhanced excitability.[3] The increased excitability facilitates the release of key neurotransmitters involved in cognitive processes, including acetylcholine and glutamate.[2][4] Additionally, this compound has been shown to block KCNQ1 and KCNQ4 channels and act as an agonist of the TRPV1 (capsaicin receptor), which may contribute to its broader physiological effects.[2][6]

Linopirdine_Pathway cluster_0 Cellular Environment This compound This compound KCNQ KCNQ2/3 Channels (M-current) This compound->KCNQ Inhibits (IC50 ≈ 2.4µM) Excitability Increased Neuronal Excitability KCNQ->Excitability Suppresses ACh Acetylcholine (ACh) Release Excitability->ACh Promotes Glu Glutamate (Glu) Release Excitability->Glu Promotes Cognition Cognitive Enhancement ACh->Cognition Glu->Cognition PK_Workflow cluster_workflow Pharmacokinetic Study Workflow start 1. Animal Acclimatization (≥ 1 week) admin 2. This compound Administration (e.g., IV Bolus, 3 mg/kg) start->admin sampling 3. Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) admin->sampling processing 4. Plasma Separation (Centrifugation) sampling->processing storage 5. Sample Storage (-80°C) processing->storage analysis 6. LC-MS/MS Analysis (Quantify this compound) storage->analysis modeling 7. PK Modeling (Calculate t½, Cmax, AUC) analysis->modeling end 8. Report Generation modeling->end

References

Linopirdine: Application Notes on Solubility and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of linopirdine in DMSO and aqueous solutions, along with protocols for its preparation and use in in vitro research settings. This compound is a cognition-enhancing agent known for its modulation of neuronal M-currents and activation of TRPV1 channels.

Data Presentation: this compound Solubility

The solubility of a compound is a critical parameter for the design and interpretation of in vitro experiments. The following tables summarize the reported solubility of this compound and its dihydrochloride salt in dimethyl sulfoxide (DMSO) and aqueous solutions.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO125319.32Ultrasonic assistance may be required for complete dissolution.[1]

Table 2: Solubility of this compound Dihydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water46.44100
DMSO46.44100

Note: The molecular weight of this compound is 391.47 g/mol , and this compound dihydrochloride is 464.39 g/mol . Molar concentration calculations are based on these values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers for experimental use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution of this compound, add 2.55 µL of DMSO per 1 mg of this compound).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotology. A standard curve of this compound in the same buffer should be prepared for accurate quantification.

  • Data Reporting: The determined concentration represents the aqueous solubility of this compound in the specific buffer and at the tested temperature.

Visualizations: Signaling Pathways of this compound

This compound exerts its effects through multiple signaling pathways. The following diagrams illustrate its primary mechanisms of action.

Linopirdine_KCNQ_Inhibition cluster_neuron Presynaptic Neuron This compound This compound KCNQ Kv7/KCNQ (M-current) Channel This compound->KCNQ Inhibits MembraneDepolarization Membrane Depolarization KCNQ->MembraneDepolarization Maintains Resting Potential VGCC Voltage-Gated Ca²⁺ Channels MembraneDepolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens ACh_release Increased Acetylcholine Release Ca_influx->ACh_release Triggers

Caption: this compound inhibits Kv7/KCNQ channels, leading to enhanced acetylcholine release.

Linopirdine_TRPV1_Agonism cluster_nociceptor Nociceptive Neuron This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates (Agonist) Cation_influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_influx Opens Neuronal_excitation Neuronal Excitation Cation_influx->Neuronal_excitation Causes Pain_signal Pain Signal Transmission Neuronal_excitation->Pain_signal

Caption: this compound acts as an agonist on TRPV1 channels, contributing to neuronal excitation.

Experimental_Workflow_Solubility start Start: Weigh this compound add_solvent Add Solvent (DMSO or Aqueous Buffer) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution stock_solution Aliquot and Store Stock Solution (-20°C / -80°C) check_dissolution->stock_solution Yes (DMSO) shake_flask Shake-Flask Method (Aqueous Solubility) check_dissolution->shake_flask No (Aqueous) end End: Solubility Data stock_solution->end equilibrate Equilibrate for 24-48h shake_flask->equilibrate separate Centrifuge and Filter equilibrate->separate quantify Quantify Concentration (HPLC / UV-Vis) separate->quantify quantify->end

Caption: Workflow for preparing this compound solutions and determining aqueous solubility.

References

Preparing Linopirdine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linopirdine is a cognitive enhancer that functions primarily by blocking Kv7 (KCNQ) voltage-gated potassium channels, which increases the release of acetylcholine and other neurotransmitters.[1][2] It is a valuable tool for in vitro studies of neuronal excitability, synaptic transmission, and for screening potential therapeutic agents. This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays.

Physicochemical Properties and Solubility

This compound is available as a free base and as a dihydrochloride salt. The dihydrochloride salt is more soluble in aqueous solutions. It is crucial to refer to the batch-specific molecular weight provided on the certificate of analysis, as it may vary due to hydration.

Table 1: Physicochemical Properties of this compound and this compound Dihydrochloride

PropertyThis compoundThis compound Dihydrochloride
Molecular Formula C₂₆H₂₁N₃OC₂₆H₂₁N₃O·2HCl
Molecular Weight ( g/mol ) 391.46[3]464.39
Appearance Crystalline solid[2]Off-white powder[4]
CAS Number 105431-72-9[5]113168-57-3[4]

Table 2: Solubility Data for this compound and this compound Dihydrochloride

SolventThis compound SolubilityThis compound Dihydrochloride Solubility
DMSO ≥ 25 mg/mL[2] (approx. 64 mM)≥ 25 mg/mL (approx. 54 mM)[4], up to 100 mM[6]
Water Insolubleup to 100 mM[7]
Ethanol 30 mg/mL[2]Not specified
DMF 30 mg/mL[2]Not specified

Note: For DMSO, using a new, unopened bottle is recommended as hygroscopic DMSO can negatively impact solubility.[8] Sonication may be required to fully dissolve the compound.[3][8]

Recommended Protocol for Preparing a 100 mM this compound Dihydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound dihydrochloride in DMSO, a common solvent for in vitro assays.

Materials:

  • This compound dihydrochloride (MW: 464.39 g/mol , check certificate of analysis for batch-specific value)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 464.39 g/mol x 1000 mg/g = 46.44 mg

  • Weigh the compound: Carefully weigh out 46.44 mg of this compound dihydrochloride on an analytical balance.

  • Dissolution:

    • Add the weighed this compound dihydrochloride to a sterile tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator until the solution is clear.[3][8]

  • Storage:

    • For short-term storage (up to one month), store the stock solution at -20°C.[7]

    • For long-term storage (up to 2 years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][8]

    • Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[7]

Experimental Workflow: Preparation and Use in a Cell-Based Assay

The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical in vitro cell-based assay.

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh Weigh this compound Dihydrochloride add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Retrieve for Experiment dilute Prepare Working Solution in Assay Buffer thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Cellular Response incubate->measure

Caption: Workflow for this compound stock solution preparation and use in cell-based assays.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the blockade of Kv7 (KCNQ) potassium channels.[4] In neurons, these channels are responsible for the M-current, a non-inactivating potassium current that helps to stabilize the membrane potential and prevent repetitive firing. By inhibiting these channels, this compound causes membrane depolarization, which in turn enhances neuronal excitability and increases the release of neurotransmitters such as acetylcholine.[2]

G cluster_membrane Neuronal Membrane This compound This compound kcnq Kv7 (KCNQ) Channel This compound->kcnq Blocks depolarization Membrane Depolarization kcnq->depolarization Inhibition Leads to excitability Increased Neuronal Excitability depolarization->excitability ach_release Increased Acetylcholine Release excitability->ach_release

Caption: Simplified signaling pathway of this compound's action on Kv7 channels.

Protocol for a Functional Assay: Measuring KCNQ Channel Inhibition using a Thallium Flux Assay

This protocol outlines a high-throughput method to assess the inhibitory activity of this compound on KCNQ channels expressed in a stable cell line using a thallium (Tl⁺) flux assay.

Principle: KCNQ channels are permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye is loaded into the cells. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. An inhibitor like this compound will block the channels, preventing Tl⁺ influx and thus reducing the fluorescence signal.

Materials:

  • HEK293 cells stably expressing the KCNQ channel of interest (e.g., KCNQ2/3).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Tl⁺-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).

  • This compound dihydrochloride stock solution (100 mM in DMSO).

  • Potassium channel opener (e.g., Retigabine) as a positive control for channel activation.

  • Stimulus buffer (Assay buffer containing Tl⁺ and K⁺).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the KCNQ-expressing HEK293 cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the Tl⁺-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Compound Addition:

    • Prepare a dilution series of this compound in assay buffer from the 100 mM DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent effects.

    • Remove the dye solution and add the different concentrations of this compound to the wells. Include wells with assay buffer only (negative control) and a known KCNQ inhibitor (positive control).

    • Incubate at room temperature for 15-30 minutes.

  • Thallium Flux Measurement:

    • Prime the plate reader with the stimulus buffer.

    • Place the cell plate in the reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the plate reader's automated injection to add the stimulus buffer to all wells.

    • Immediately begin recording the fluorescence intensity every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the controls.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This compound has a reported IC₅₀ of approximately 2.4 µM for M-type K+ currents.[3][8]

For Research Use Only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Behavioral Studies Using Linopirdine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linopirdine is a cognition-enhancing drug known to enhance the release of several key neurotransmitters, including acetylcholine, glutamate, dopamine, and serotonin.[1][2] Its primary mechanism of action involves the blockade of the M-type potassium current (IM), which is mediated by KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][3][4] This inhibition leads to neuronal depolarization, which in turn activates voltage-gated calcium channels, resulting in increased neurotransmitter release.[2] Due to its pro-cognitive effects, this compound is a valuable pharmacological tool for studying learning and memory in various animal models, including those for aging and neurodegenerative diseases like Alzheimer's.[1][2][5]

These application notes provide detailed protocols for conducting behavioral studies in rodents to assess the cognitive-enhancing effects of this compound. The protocols for two widely used behavioral paradigms, the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM), are described in detail.

Mechanism of Action: Signaling Pathway

This compound's primary action is the blockade of KCNQ2/3 potassium channels, which enhances the release of neurotransmitters like acetylcholine.[1][3] This mechanism can partially compensate for age-related declines in acetylcholine release.[3][5]

Linopirdine_Signaling_Pathway cluster_neuron Presynaptic Neuron This compound This compound KCNQ KCNQ2/3 (M-type) Potassium Channel This compound->KCNQ Blocks Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition leads to Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Vesicles Synaptic Vesicles (containing ACh, Glu) Ca_Influx->Vesicles Triggers fusion of Neurotransmitter_Release Enhanced Neurotransmitter Release Vesicles->Neurotransmitter_Release Results in

Figure 1: this compound's mechanism of action on neurotransmitter release.

Quantitative Data

The following tables summarize the in vitro potency of this compound on various ion channels and provide examples of in vivo dosages used in rodent studies.

Table 1: In Vitro Efficacy of this compound

Target Ion ChannelIC50 (μM)SpeciesNotes
M-type K+ current (IM) / KCNQ2+32.4 - 7RatHighly selective blockade.[1][4]
KCNQ1 homomeric channels8.9Rat
Medium afterhyperpolarization (ImAHP)16.3Rat[1]
Delayed rectifier K+ current (IK(V))63Rat[6]
Transient outward K+ current (IA)69Rat[6]
Acetylcholine-activated nicotinic currents7.6Rat[6]
GABA-activated Cl- currents26Rat[6]

Table 2: In Vivo Dosages of this compound for Behavioral Studies

Animal ModelDosageRoute of AdministrationBehavioral TestObserved Effect
Rat5 mg/kgp.o.MicrodialysisDid not significantly increase hippocampal acetylcholine levels.[7]
Rat10, 50 µg/mLIntravenousHemorrhagic Shock ModelShort-lived fluid-sparing effects.[8]
Aged RatNot specifiedNot specifiedFos ImmunohistochemistryIncreased Fos expression in the neocortex, suggesting compensation for age-related decline in acetylcholine release.[5]
Rat3 or 10 µM (in vitro slice)Bath applicationLong-Term Potentiation (LTP)Reduced stimulus intensity threshold for LTP induction.[9]

Experimental Protocols

This compound Preparation and Administration
  • Formulation: this compound dihydrochloride can be dissolved in water or saline.[4] For oral administration (p.o.), it can be suspended in a vehicle such as 0.5% methylcellulose.

  • Administration: The route of administration (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or subcutaneous (s.c.)) and the timing relative to the behavioral testing are critical parameters that should be optimized based on the specific research question and the pharmacokinetic profile of the drug.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory in rodents, which is dependent on the animal's innate tendency to explore novel objects more than familiar ones.[10][11]

Experimental Workflow for NOR Test

Figure 2: Workflow for the Novel Object Recognition (NOR) Test.

Detailed Protocol:

  • Apparatus: A square or circular open-field arena (e.g., 40 x 60 x 19 cm).[12] The arena should be made of a non-porous material for easy cleaning.

  • Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size. The objects should be heavy enough that the animals cannot displace them.[13]

  • Habituation (Day 1):

    • Place each animal individually into the empty arena and allow it to explore freely for 5-10 minutes.[12][14] This reduces novelty-induced stress on the testing day.

  • Training (Day 2):

    • Administer this compound or vehicle at a predetermined time before the training phase.

    • Place two identical objects in the arena.

    • Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).[11][14]

    • Exploration is defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

  • Retention Interval:

    • Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).[13]

  • Testing (Day 2):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).[14]

  • Data Analysis:

    • Measure the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.

    • Calculate a Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates a preference for the novel object and intact recognition memory.

Morris Water Maze (MWM)

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[15][16] Animals learn to find a hidden platform in a pool of opaque water using distal visual cues.

Experimental Workflow for MWM

MWM_Workflow cluster_acquisition Acquisition Phase (e.g., 5 days) cluster_probe Probe Trial (e.g., Day 6) cluster_cued Cued Version (Optional) Drug_Admin_Acq Daily administration of this compound or vehicle prior to trials. Daily_Trials 4 trials per day with hidden platform. Variable start positions. Drug_Admin_Acq->Daily_Trials ITI Inter-Trial Interval (e.g., 10-15 min) Daily_Trials->ITI Probe_Trial Single 60s trial with platform removed. Daily_Trials->Probe_Trial ITI->Daily_Trials Drug_Admin_Probe Administer this compound or vehicle. Drug_Admin_Probe->Probe_Trial Visible_Platform Trials with a visible platform to assess sensorimotor deficits. Probe_Trial->Visible_Platform Data_Analysis Analyze escape latency, path length, and time in target quadrant. Visible_Platform->Data_Analysis

Figure 3: Workflow for the Morris Water Maze (MWM) Test.

Detailed Protocol:

  • Apparatus: A circular pool (90-100 cm in diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[16][17] The water temperature should be maintained at approximately 21-24°C.[16][18] An escape platform (e.g., 6x6 cm) is submerged about 1 cm below the water surface.[16][18] Distal visual cues (e.g., shapes on the walls) should be present and remain constant throughout the experiment.[17]

  • Acquisition Phase (e.g., 5 days):

    • Administer this compound or vehicle daily at a set time before the first trial.

    • Conduct 4 trials per day for each animal.[15]

    • For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start positions (e.g., North, South, East, West).[19]

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.[18][19]

    • Allow the animal to remain on the platform for 15-30 seconds.[16]

    • Remove the animal, dry it, and return it to a holding cage during the inter-trial interval (ITI) of 10-15 minutes.[15]

  • Probe Trial (e.g., 24 hours after the last acquisition trial):

    • Administer the final dose of this compound or vehicle.

    • Remove the platform from the pool.

    • Place the animal in the pool for a single trial of 60 seconds.[18]

    • Record the animal's swimming path using a video tracking system.

  • Cued Version (Optional):

    • To control for non-spatial factors like swimming ability or motivation, a visible platform version of the task can be performed. The platform is marked with a flag and raised above the water's surface.[16]

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures across days indicates learning.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. A preference for the target quadrant indicates spatial memory.

Animal Models

This compound can be tested in various rodent models to assess its efficacy in different contexts of cognitive impairment.

  • Aged Rodents: As cognitive function declines with age, aged rats or mice serve as a natural model to test pro-cognitive compounds. This compound has been shown to induce c-fos expression in the neocortex of aged rats, suggesting it can compensate for age-related cholinergic deficits.[5]

  • Transgenic Models of Alzheimer's Disease (AD): Various transgenic mouse models that overexpress human genes associated with familial AD (e.g., APP, PSEN1) are commonly used.[20][21] These models, such as Tg2576, APPPS1, and 5XFAD, develop key pathological features of AD, including amyloid plaques and cognitive deficits, making them suitable for testing potential therapeutics like this compound.[20]

Conclusion

This compound is a potent cognitive enhancer with a well-defined mechanism of action. The protocols outlined above for the Novel Object Recognition test and the Morris Water Maze provide a robust framework for researchers to investigate the effects of this compound on learning and memory in rodents. Careful consideration of drug preparation, administration timing, and the specific parameters of the behavioral tasks are essential for obtaining reliable and reproducible results. The use of appropriate animal models, such as aged or transgenic animals, will further elucidate the therapeutic potential of this compound for age-related cognitive decline and neurodegenerative diseases.

References

Application Notes and Protocols: Linopirdine Toxicity Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine is recognized as a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, which are crucial in regulating neuronal excitability.[1][2] While its pharmacological effects as a cognitive enhancer have been investigated, a comprehensive understanding of its in vitro toxicity profile is essential for further drug development and research applications.[1] These application notes provide an overview of the known cellular effects of this compound and detailed protocols for assessing its cytotoxicity in cell culture.

Mechanism of Action and Potential for Toxicity

This compound's primary mechanism of action is the blockade of KCNQ2/3 heteromeric M-currents, with reported IC50 values in the low micromolar range.[1][3] It also affects other KCNQ channel subtypes, albeit with less potency.[1] By inhibiting these potassium channels, this compound can lead to membrane depolarization and increased neuronal excitability. While this is the basis for its desired pharmacological effects, excessive or prolonged channel blockade could potentially lead to cellular stress, excitotoxicity, and ultimately, cell death.

Furthermore, this compound has been shown to act as an agonist of the TRPV1 receptor, which could contribute to its overall cellular effects.[4] At higher concentrations, it also weakly inhibits other potassium currents.[3] Understanding these off-target effects is crucial when evaluating its toxic potential.

Data Presentation: Quantitative Analysis of this compound Activity

Target Cell Line/System IC50 (µM) Reference
KCNQ2/3 (M-current)Rat Hippocampal Neurons2.4[3]
Kv7.2/7.3 (KCNQ2/3)-4 - 7[2]
Kv7.1 (KCNQ1)-8.9[2]
M-type K+ current (IK(M))NG108-15 cells24.7[5]
M-type K+ current (IK(M))Rat Cerebral Neurons35.8[5]
Voltage-gated K+ current (IK(V))NG108-15 cells72.3[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Select and culture appropriate cell lines (e.g., SH-SY5Y, HEK293, CHO) seeding Seed cells into 96-well plates at optimal density cell_culture->seeding treatment Treat cells with a range of this compound concentrations seeding->treatment incubation Incubate for defined periods (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis readout Measure absorbance/fluorescence mtt->readout ldh->readout apoptosis->readout calculation Calculate % viability and IC50 values readout->calculation

Figure 1. Workflow for assessing this compound cytotoxicity.

signaling_pathway Potential Mechanisms of this compound-Induced Cytotoxicity cluster_channel Primary Target cluster_effects Cellular Effects cluster_outcome Toxic Outcome This compound This compound (High Concentrations) kcnq KCNQ Channels This compound->kcnq Blockade depolarization Prolonged Membrane Depolarization kcnq->depolarization Inhibition of K+ efflux ca_influx Excessive Ca2+ Influx depolarization->ca_influx Activation of voltage-gated Ca2+ channels excitotoxicity Excitotoxicity ca_influx->excitotoxicity stress Cellular Stress (ER Stress, Oxidative Stress) excitotoxicity->stress apoptosis Apoptosis stress->apoptosis necrosis Necrosis stress->necrosis

Figure 2. Hypothesized pathways of this compound toxicity.

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that can be employed to evaluate the toxic potential of this compound. It is recommended to use cell lines relevant to the intended application of this compound, such as neuronal cell lines (e.g., SH-SY5Y) or cell lines used in its pharmacological characterization (e.g., HEK293, CHO).

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Selected cell line and appropriate culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the extent of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well cell culture plates

  • Selected cell line and appropriate culture medium

  • This compound stock solution

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to control wells and incubate for 15 minutes at 37°C before centrifugation.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC and Propidium Iodide staining kit

  • Binding buffer (provided in the kit)

  • 6-well cell culture plates

  • Selected cell line and appropriate culture medium

  • This compound stock solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described previously.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Conclusion

While direct evidence of this compound's cytotoxicity in cell culture is limited, its mechanism of action as a potent KCNQ channel blocker suggests a potential for adverse cellular effects at high concentrations. The provided protocols offer a robust framework for researchers to systematically evaluate the in vitro toxicity of this compound. By employing a combination of assays that assess metabolic activity, membrane integrity, and apoptosis, a comprehensive understanding of this compound's safety profile at the cellular level can be achieved. This information is critical for guiding its use in research and for the development of safer, more effective therapeutic agents.

References

Troubleshooting & Optimization

Linopirdine Technical Support Center: Troubleshooting Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Linopirdine, ensuring its proper dissolution and preventing precipitation are critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound's solubility varies depending on whether it is in its free base form or as a dihydrochloride salt. The dihydrochloride salt is significantly more soluble in aqueous solutions. Quantitative solubility data is summarized in the tables below.

Q2: Why is my this compound solution precipitating?

A2: Precipitation of this compound, a weak base with a predicted pKa of its strongest basic site around 5.35, is most commonly due to an increase in the pH of the solution. At lower pH, this compound is protonated and exists as a more soluble salt. As the pH rises above its pKa, it converts to the less soluble free base, which can lead to precipitation. Other factors include solvent composition, temperature fluctuations, and high concentrations.

Q3: How can I prevent this compound from precipitating out of solution?

A3: To prevent precipitation, maintain the pH of your aqueous solution well below the pKa of this compound (ideally pH < 4). When preparing stock solutions in organic solvents like DMSO, ensure the final concentration in your aqueous experimental medium does not exceed the solvent's capacity and that the organic solvent percentage is low. Prepare solutions fresh and visually inspect for any particulates before use.

Q4: What is the difference in solubility between this compound free base and this compound dihydrochloride?

A4: this compound dihydrochloride is the salt form and is readily soluble in water.[1] The free base form has very low aqueous solubility. For experiments in aqueous buffers, it is highly recommended to use the dihydrochloride salt to avoid solubility issues.

Q5: Can the type of buffer I use affect this compound's solubility?

Data Presentation

Table 1: Solubility of this compound Dihydrochloride

SolventConcentration (mM)Concentration (mg/mL)
Water10046.44
DMSO10046.44

Data sourced from product datasheets.[1]

Table 2: Solubility of this compound (Free Base)

SolventConcentration (mg/mL)
DMSO125 (requires sonication)
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)≥ 2.08
In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline))≥ 2.08
In vivo formulation (10% DMSO, 90% corn oil)≥ 2.08

Data sourced from product datasheets.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for this compound

This protocol is adapted for a weakly basic compound like this compound to determine its kinetic solubility in an aqueous buffer.

Materials:

  • This compound (dihydrochloride or free base)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant aqueous buffer)

  • 96-well microplates (clear bottom for absorbance reading)

  • Microplate reader

  • Thermomixer

  • Centrifuge for microplates

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: To a new 96-well plate, add 198 µL of the aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each this compound DMSO concentration from the dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it in a thermomixer set to 25°C and 850 rpm for 2 hours to allow for equilibration.[3]

  • Precipitation Observation: After incubation, visually inspect the plate for any signs of precipitation.

  • Quantification (Optional):

    • Centrifuge the plate at high speed to pellet any precipitate.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a predetermined wavelength for this compound using a microplate reader.

    • Determine the concentration of the soluble compound by comparing the absorbance to a standard curve of this compound in the same solvent system (prepared without allowing for precipitation).

  • Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility.

Protocol 2: Preventing Precipitation of this compound in Aqueous Solutions

This protocol provides a method for preparing a this compound solution for in vitro assays while minimizing the risk of precipitation.

Materials:

  • This compound dihydrochloride

  • Sterile, deionized water or desired aqueous buffer (e.g., HEPES, Tris-HCl) with a pH adjusted to < 4.0.

  • pH meter

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound dihydrochloride.

  • Initial Dissolution: Add a small volume of the acidic (pH < 4.0) water or buffer to the this compound powder.

  • Vortexing: Vortex the solution until the solid is completely dissolved.

  • pH Adjustment (if necessary): If you need to work at a higher pH, this initial acidic stock solution can be added to your final experimental buffer. It is crucial to ensure that the final concentration of this compound in the higher pH buffer is below its solubility limit at that pH to avoid precipitation. It is recommended to perform a small-scale test to confirm stability.

  • Final Volume: Bring the solution to the final desired volume with the acidic buffer.

  • Sterilization: If required, sterilize the solution by passing it through a 0.22 µm filter.

  • Storage: Store the solution as recommended on the product datasheet, and always visually inspect for precipitation before use. It is best practice to prepare fresh solutions for each experiment.

Mandatory Visualizations

TroubleshootingWorkflow start Precipitation Observed in This compound Solution check_ph Check pH of the Solution start->check_ph ph_high Is pH > 5.5? check_ph->ph_high lower_ph Lower pH to < 4.0 using dilute HCl ph_high->lower_ph Yes check_concentration Check this compound Concentration ph_high->check_concentration No solution_stable Solution Should be Stable lower_ph->solution_stable conc_high Is concentration too high? check_concentration->conc_high dilute_solution Dilute the solution conc_high->dilute_solution Yes check_solvent Check Solvent System conc_high->check_solvent No dilute_solution->solution_stable organic_high Is the percentage of organic solvent high in the final aqueous solution? check_solvent->organic_high reduce_organic Reduce organic solvent percentage or use a co-solvent system organic_high->reduce_organic Yes check_temp Check for Temperature Fluctuations organic_high->check_temp No reduce_organic->solution_stable temp_issue Were there significant temperature changes? check_temp->temp_issue control_temp Maintain a constant temperature temp_issue->control_temp Yes temp_issue->solution_stable No control_temp->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

LinopirdineSolubilityFactors cluster_this compound This compound cluster_factors Factors Influencing Solubility cluster_outcomes Outcomes This compound This compound (Weak Base, pKa ~5.35) ph pH of Solution This compound->ph solvent Solvent System This compound->solvent concentration Concentration This compound->concentration temperature Temperature This compound->temperature soluble Soluble (Protonated Salt Form) ph->soluble Low pH (< pKa) precipitate Precipitate (Neutral Free Base) ph->precipitate High pH (> pKa) solvent->soluble Aqueous (as salt), DMSO, Ethanol solvent->precipitate Low aqueous solubility (as free base) concentration->soluble Below saturation concentration->precipitate Above saturation temperature->soluble Stable temperature->precipitate Fluctuations

Caption: Factors affecting this compound solubility.

References

Optimizing Linopirdine concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Linopirdine in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound (also known as DuP 996) is a cognition-enhancing agent that functions primarily as a blocker of Kv7 (KCNQ) voltage-gated potassium channels. Its main targets are the KCNQ2/3 heteromers, which generate the M-current, a key regulator of neuronal excitability.[1][2][3] By inhibiting the M-current, this compound causes membrane depolarization, which in turn enhances the release of various neurotransmitters, most notably acetylcholine.[2][4]

Q2: What is a good starting concentration for my in vitro experiment? The optimal concentration of this compound is highly dependent on the experimental goal and the specific ion channel subtype being targeted.

  • For selective M-current (KCNQ2/3) inhibition: A starting concentration in the range of 2-10 µM is recommended. The IC50 for KCNQ2/3 channels is approximately 2.4 µM.[1][2][3][5]

  • For acetylcholine release enhancement: Effective concentrations are also in the low micromolar range (e.g., 3-10 µM).[5][6]

  • For non-selective effects or blocking other channels: Higher concentrations may be required. For example, the IC50 for KCNQ1 homomeric channels is 8.9 µM, and significant inhibition of other potassium currents often requires concentrations of 100 µM or more.[7]

Q3: How should I prepare a stock solution of this compound? this compound dihydrochloride is soluble in both water and DMSO up to 100 mM. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO (e.g., 10-50 mM) is a common practice. This stock can then be diluted to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound? While relatively selective for KCNQ2/3 at lower concentrations, this compound can affect other channels and receptors at higher concentrations. Researchers should be aware of:

  • Inhibition of other KCNQ channels: It blocks KCNQ1 and KCNQ4 channels, though with less potency than KCNQ2/3.[1]

  • Broad potassium channel effects: At high concentrations (e.g., 100 µM), it can weakly inhibit other potassium currents like I_A, I_K, and I_AHP.[5][7]

  • TRPV1 Agonism: this compound has been identified as an agonist of the transient receptor potential vanilloid type 1 (TRPV1), with an EC50 of 115 µM in HEK293 cells.[2]

  • Glycine Receptor Antagonism: It can also act as a glycine receptor antagonist at concentrations typically used for Kv7 studies.[1]

Troubleshooting Guide

Q: I'm not observing the expected effect (e.g., increased neuronal firing, neurotransmitter release) at the recommended concentration. What could be wrong?

A: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:

  • State-Dependent Inhibition: The inhibitory action of this compound on Kv7 channels is state-dependent, meaning it favors channels in an activated (open) state.[8] If your cells are at a resting membrane potential, the drug's efficacy may be reduced. Experiments involving cell depolarization (e.g., high potassium stimulation) are more likely to show a robust effect.[4]

  • Compound Stability: While generally stable, the stability of any compound in complex cell culture media over long incubation periods can be a concern.[9][10][11][12] Prepare fresh dilutions from your stock solution for each experiment.

  • Cell Health and Expression: Ensure your cells are healthy and express the target KCNQ channels. The expression levels of KCNQ2/3 can vary significantly between cell types and even passage numbers.

  • Concentration Check: Verify your stock solution concentration and dilution calculations. Consider performing a dose-response curve to determine the optimal concentration for your specific system, as sensitivities can vary.

Q: My this compound solution is precipitating in the cell culture medium. How can I fix this?

A: Precipitation is usually a solubility issue.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO from your stock solution is not too high.

  • Pre-warm Media: Warm your cell culture media to 37°C before adding the this compound dilution.

  • Solubility Limits: this compound dihydrochloride has high solubility in pure water and DMSO, but this can be reduced by the salts and proteins in culture media. If you are working at very high concentrations, you may be exceeding its solubility limit in your specific medium. Try lowering the concentration or using a different formulation if available.

Data Summaries

Table 1: this compound Potency (IC50 / EC50) on Various Targets

TargetActionPotencyCell/Tissue TypeReference(s)
KCNQ2/3 (M-current) InhibitionIC50: 2.4 - 7 µMRat Hippocampal Neurons[1][2][5]
KCNQ1 InhibitionIC50: 8.9 µMN/A
I_C (mAPH tail current) InhibitionIC50: 16.3 µMRat Hippocampal Neurons[5]
TRPV1 AgonistEC50: 115 µMHEK293 cells[2]

Table 2: Solubility and Stock Solution Preparation

ParameterValueDetails and NotesReference(s)
Chemical Formula C₂₆H₂₁N₃O (base)Dihydrochloride salt is C₂₆H₂₁N₃O·2HCl[1]
Molecular Weight 391.47 g/mol (base)464.39 g/mol (dihydrochloride salt)[1]
Solubility in Water Up to 100 mMFor dihydrochloride salt
Solubility in DMSO Up to 100 mMFor dihydrochloride salt
Recommended Stock 10-50 mM in DMSOStore at -20°C or -80°C. Minimize freeze-thaw cycles.[7]

Experimental Protocols & Visualizations

Signaling Pathway: this compound-Mediated Acetylcholine Release

This compound's primary action is to block the KCNQ2/3 potassium channel. This inhibition prevents the outflow of potassium ions (K+), leading to a depolarization of the neuronal membrane. This depolarization brings the neuron closer to its firing threshold, increasing the likelihood that an incoming signal will trigger the opening of voltage-gated calcium channels (Ca2+). The subsequent influx of calcium promotes the fusion of synaptic vesicles containing acetylcholine (ACh) with the presynaptic membrane, thereby enhancing ACh release into the synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Lino This compound KCNQ KCNQ2/3 Channel (M-current) Lino->KCNQ Inhibits Depol Membrane Depolarization KCNQ->Depol Prevents K⁺ efflux, causing... Ca Voltage-Gated Ca²⁺ Channel Opening Depol->Ca Activates Ca_influx Ca²⁺ Influx Ca->Ca_influx ACh_release Enhanced Acetylcholine (ACh) Release Ca_influx->ACh_release Triggers ACh ACh ACh_release->ACh

Caption: this compound inhibits KCNQ2/3 channels to enhance acetylcholine release.
Experimental Workflow: General Cell-Based Assay

This workflow outlines the key steps for applying this compound in a typical in vitro experiment, such as a plate-based assay for membrane potential or neurotransmitter release.

G start Start prep_stock 1. Prepare 10 mM This compound Stock in DMSO start->prep_stock plate_cells 2. Plate Cells (e.g., SH-SY5Y, PC-12) and allow to adhere prep_stock->plate_cells prep_working 3. Prepare Working Dilutions in pre-warmed cell culture medium plate_cells->prep_working controls Include Vehicle Control (Medium + DMSO) and Positive/Negative Controls prep_working->controls add_drug 4. Replace medium with This compound dilutions and controls prep_working->add_drug incubate 5. Incubate for defined period (e.g., 30 min - 24 hr) add_drug->incubate assay 6. Perform Assay (e.g., FLIPR, ELISA, Patch-Clamp) incubate->assay analyze 7. Analyze Data (Dose-Response Curve) assay->analyze end End analyze->end G start Unexpected Result (e.g., No Effect) q_conc Is concentration appropriate for the target? (e.g., 2-10 µM for KCNQ2/3) start->q_conc q_depol Is the assay performed under depolarizing conditions? q_conc->q_depol Yes res_dose Action: Perform a dose-response experiment. q_conc->res_dose No q_health Are cells healthy and expressing the target? q_depol->q_health Yes res_stim Action: Include a depolarizing stimulus (e.g., high K⁺). This compound is state-dependent. q_depol->res_stim No q_sol Did the compound precipitate in media? q_health->q_sol Yes res_qc Action: Check cell viability (e.g., Trypan Blue) and confirm target expression (e.g., qPCR). q_health->res_qc No res_sol Action: Check final DMSO %, pre-warm media, or re-evaluate concentration. q_sol->res_sol Yes res_offtarget Consider off-target effects at higher concentrations (>15 µM). q_sol->res_offtarget No

References

Technical Support Center: Linopirdine Stability in Physiological Saline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and protocols for assessing the stability of linopirdine in physiological saline. Due to the absence of publicly available, detailed quantitative stability data for this compound in physiological saline, this document offers a generalized framework to enable researchers to conduct their own stability studies, troubleshoot potential issues, and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: this compound dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1]. For experiments in physiological saline, it is advisable to first prepare a concentrated stock solution in water or DMSO and then dilute it to the final concentration in saline. Note that one supplier suggests a very low solubility in an ethanol:PBS (pH 7.2) mixture (1:30) of 0.03 mg/mL[2].

Q2: What are the general recommendations for storing this compound solutions in physiological saline?

A2: It is highly recommended to prepare fresh solutions on the day of use[1]. If storage is necessary, solutions can be stored at -20°C for up to one month[1]. For long-term storage, stock solutions are best kept at -80°C for up to two years[3]. Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation[1].

Q3: Is there any published data on the degradation rate of this compound in physiological saline at room temperature?

A3: Extensive searches for publicly available quantitative data on the degradation kinetics of this compound in physiological saline at various temperatures did not yield specific results. Therefore, it is crucial for researchers to perform their own stability studies to determine the degradation profile under their specific experimental conditions.

Q4: What factors can influence the stability of this compound in solution?

A4: The stability of pharmaceutical compounds in solution can be affected by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. It is important to control these variables during your experiments.

Q5: What are forced degradation studies and why are they relevant for my research?

A5: Forced degradation studies, or stress testing, are used to identify the potential degradation products and degradation pathways of a drug substance. These studies involve exposing the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate degradation[4]. The insights gained are critical for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule[5].

Experimental Protocol: Stability Assessment of this compound in Physiological Saline

This protocol provides a general procedure for a forced degradation study to evaluate the stability of this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound dihydrochloride in sterile, purified water or DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Ensure complete dissolution. Sonication may be used to aid dissolution if necessary.

2. Preparation of Stability Study Samples:

  • Dilute the this compound stock solution with physiological saline (0.9% NaCl) to the desired final concentration for your experiments.

  • Prepare separate aliquots for each storage condition and time point to avoid repeated freeze-thaw cycles.

  • For a comprehensive study, prepare samples under the following stress conditions:

    • Acidic: Adjust the pH of the saline solution to ~2 with HCl.

    • Basic: Adjust the pH of the saline solution to ~9 with NaOH.

    • Oxidative: Add a small volume of a dilute hydrogen peroxide solution (e.g., final concentration of 0.1-3%) to the saline solution.

    • Thermal: Store samples at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines.

3. Storage and Sampling:

  • Store the prepared aliquots at the following temperatures:

    • Refrigerated: 2-8°C

    • Room Temperature: 20-25°C

    • Elevated Temperature: 40°C

    • Frozen: -20°C

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one aliquot from each storage condition for analysis.

4. Sample Analysis:

  • Quantify the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Suggested HPLC Method (starting point, optimization required):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (λmax ~248 nm)[2].

    • Validation: The method should be validated for specificity, linearity, accuracy, and precision.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each storage condition.

  • Determine the degradation kinetics and the time it takes for a certain percentage of degradation (e.g., 10%) to occur.

Data Presentation

Table 1: Template for Recording this compound Stability Data in Physiological Saline

Time PointStorage Temperature (°C)pH% this compound Remaining (Mean ± SD)Observations (e.g., color change, precipitation)
0-7.4100Clear, colorless solution
4h257.4
8h257.4
24h257.4
48h257.4
1 week257.4
4h47.4
8h47.4
24h47.4
48h47.4
1 week47.4
............

This table should be adapted to include all tested conditions (e.g., different pH values, presence of oxidizing agents).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock (Water or DMSO) prep_samples Prepare Study Samples (Dilute Stock in Saline) prep_stock->prep_samples prep_saline Prepare Physiological Saline (0.9% NaCl) prep_saline->prep_samples temp Temperature (e.g., 4°C, 25°C, 40°C) prep_samples->temp Aliquot & Expose ph pH (e.g., Acidic, Neutral, Basic) prep_samples->ph Aliquot & Expose light Photostability (UV/Vis Light) prep_samples->light Aliquot & Expose oxidation Oxidation (e.g., H2O2) prep_samples->oxidation Aliquot & Expose sampling Sample at Time Points (e.g., 0, 4, 8, 24h) temp->sampling ph->sampling light->sampling oxidation->sampling hplc HPLC Analysis (Quantify this compound) sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis stability_profile Determine Stability Profile & Degradation Kinetics data_analysis->stability_profile

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in saline - Exceeding the solubility limit of this compound in saline. - The use of a co-solvent (like DMSO) at a high final concentration that is not fully miscible. - pH of the saline solution affecting solubility.- Prepare a more dilute stock solution. - Ensure the final concentration of the organic co-solvent is low (typically <1%). - Check and adjust the pH of the saline if necessary. - Perform a solubility test at the desired final concentration before preparing a large batch.
Rapid, unexpected degradation - Contamination of the saline solution (e.g., with microbes or metal ions). - Exposure to light, especially for prolonged periods at room temperature. - Incorrect pH of the saline solution.- Use sterile, high-purity physiological saline. - Protect solutions from light by using amber vials or covering with aluminum foil. - Verify the pH of your saline solution before adding this compound.
Inconsistent results in HPLC analysis - Sample degradation during the analytical run. - Inconsistent injection volumes. - Column degradation or contamination. - Mobile phase instability or incorrect preparation.- Use a cooled autosampler to minimize degradation in the HPLC system. - Ensure the autosampler is properly calibrated and functioning correctly. - Implement a column cleaning protocol and consider using a guard column. - Prepare fresh mobile phase daily and ensure it is properly degassed.
Peak tailing or splitting in HPLC chromatogram - Interaction of the basic nitrogen-containing this compound with residual silanols on the C18 column. - Column void or contamination at the inlet. - Sample overload.- Add a competing base (e.g., triethylamine) to the mobile phase or use a low pH to protonate the silanols. - Use an end-capped HPLC column. - Reverse-flush the column to clean the inlet frit. If the problem persists, the column may need replacement. - Reduce the injection volume or the concentration of the sample.

References

Potential for Linopirdine-induced experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the experimental use of linopirdine. It includes troubleshooting guides and frequently asked questions to address potential artifacts and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a blocker of the KCNQ (Kv7) family of voltage-gated potassium channels, with a notable selectivity for the M-current, which is mediated by KCNQ2/3 heteromers.[1][2] By inhibiting the M-current, this compound disinhibits acetylcholine release and enhances the release of other neurotransmitters such as glutamate.[1] This action is thought to be the basis for its potential as a cognitive enhancer.

Q2: What are the known off-target effects of this compound that could lead to experimental artifacts?

This compound has several documented off-target effects that researchers should be aware of, as they can introduce experimental artifacts. These include:

  • TRPV1 (Capsaicin Receptor) Agonism: this compound can directly activate and sensitize TRPV1 channels, which are involved in nociception and calcium signaling.[2]

  • Nicotinic Acetylcholine Receptor (nAChR) Blockade: Paradoxically, while it enhances acetylcholine release, this compound can also block nAChRs, which could interfere with the very signaling it's intended to boost.

  • Glycine Receptor Antagonism: At concentrations typically used for studying Kv7 channels, this compound can also act as an antagonist at glycine receptors.[3]

  • Blockade of other Potassium Channels: While most selective for the M-current, at higher concentrations this compound can also inhibit other potassium channels, including KCNQ1 and KCNQ4.[1]

Troubleshooting Guide: Potential Experimental Artifacts

This guide is designed to help researchers identify and troubleshoot potential experimental artifacts arising from the off-target effects of this compound.

Potential Issue/Artifact Affected Experiments Underlying Off-Target Effect Troubleshooting and Mitigation Strategies
Unexpected increase in intracellular calcium, neuronal excitation, or nociceptive responses. Calcium imaging, electrophysiology, behavioral studies (especially pain models).TRPV1 Agonism - Use a specific TRPV1 antagonist (e.g., capsazepine) as a control to confirm if the observed effect is TRPV1-mediated.[2]- Perform experiments on cells or tissues known not to express TRPV1 to isolate the KCNQ channel effects.- Use the lowest effective concentration of this compound for KCNQ inhibition to minimize TRPV1 activation.
Reduced or inconsistent effects on acetylcholine-mediated signaling despite enhanced ACh release. Acetylcholine release assays, synaptic plasticity studies (e.g., LTP), behavioral tasks dependent on cholinergic signaling.Nicotinic Acetylcholine Receptor (nAChR) Blockade - Use a different method to measure acetylcholine release that is not dependent on nAChR activation (e.g., HPLC-ECD of microdialysates).- Co-apply a specific nAChR agonist to competitively overcome the blockade by this compound.- Characterize the effect of this compound on nAChR currents directly in your experimental system using electrophysiology.
Alterations in inhibitory neurotransmission or unexpected changes in neuronal firing patterns in the brainstem or spinal cord. Electrophysiology (synaptic currents), behavioral studies involving motor control or sensory processing.Glycine Receptor Antagonism - Co-apply glycine to see if it reverses the observed effect.[3]- Use a specific glycine receptor antagonist (e.g., strychnine) as a positive control for glycinergic blockade.- Compare the effects of this compound with another KCNQ channel blocker that has a different off-target profile (e.g., XE991, while noting its own potential off-targets).[3]
Non-specific changes in membrane potential or excitability that cannot be solely attributed to M-current block. Electrophysiology, cell viability assays.Blockade of other K+ channels (e.g., KCNQ1, KCNQ4) - Perform a detailed concentration-response curve to ensure you are working within the range of selectivity for KCNQ2/3.- Use cell lines expressing specific KCNQ channel subtypes to confirm the selectivity of this compound in your hands.- Compare results with more selective KCNQ2/3 blockers if available.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound at its primary and off-target sites.

Table 1: this compound Potency at KCNQ and Other Ion Channels

TargetIC50 (µM)Cell/Tissue TypeReference
KCNQ2/3 (M-current) 2.4Rat Hippocampal CA1 Neurons[1]
KCNQ1 8.9Not specified[1]
KCNQ4 Substantially less selective than KCNQ2/3Not specified[1]
Nicotinic Acetylcholine Receptors 7.6Rat Sympathetic Ganglion Cells[1]
GABA-A Receptors 26Rat Sympathetic Ganglion Cells[1]
TRPV1 (agonist effect) EC50 not determined, but effects seen at 10-200 µMHEK293 cells expressing TRPV1[2]

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for M-current Analysis

This protocol is adapted for recording M-currents in cultured hippocampal neurons and assessing the effect of this compound.

Solutions:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP, pH adjusted to 7.3 with KOH.

Procedure:

  • Establish a whole-cell patch-clamp configuration on a cultured hippocampal neuron.

  • Hold the neuron at a membrane potential of -20 to -30 mV.

  • Apply hyperpolarizing voltage steps (e.g., to -60 mV for 500 ms) to deactivate the M-current. The difference in holding current before and after the step reflects the M-current amplitude.

  • Establish a stable baseline recording of the M-current for at least 5-10 minutes.

  • Prepare this compound stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in ACSF (e.g., 3 µM).

  • Perfuse the neuron with the this compound-containing ACSF.

  • Record the M-current at regular intervals until a steady-state block is achieved.

  • Wash out the this compound with control ACSF to observe reversibility.

Troubleshooting Note: Be aware that at depolarized potentials, this compound's block is state-dependent. Ensure your voltage protocols are consistent across experiments.

In Vivo Microdialysis for Acetylcholine Release

This protocol describes the measurement of extracellular acetylcholine in the hippocampus of a freely moving rat following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF) for perfusion: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation.

Procedure:

  • Surgically implant a guide cannula targeting the hippocampus in an anesthetized rat using stereotaxic coordinates. Allow the animal to recover for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.

  • Collect baseline dialysate samples every 15-20 minutes for at least one hour.

  • Administer this compound (e.g., intraperitoneally or through reverse dialysis via the probe).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze acetylcholine content in the dialysates using HPLC-ECD.

Troubleshooting Note: Given this compound's nAChR blocking activity, consider that the measured increase in ACh may not fully reflect the physiological impact at the synapse. Correlating these findings with behavioral outcomes is crucial.

Visualizations

Signaling Pathways and Experimental Workflow

linopirdine_mechanism cluster_primary Primary Mechanism of Action cluster_off_target Potential Off-Target Effects (Artifacts) This compound This compound kcnq KCNQ2/3 Channels (M-current) This compound->kcnq Inhibits trpv1 TRPV1 Receptor This compound->trpv1 Activates nachr Nicotinic ACh Receptor This compound->nachr Blocks glyr Glycine Receptor This compound->glyr Antagonizes depolarization Neuronal Depolarization kcnq->depolarization Leads to ca_influx Voltage-gated Ca2+ Influx depolarization->ca_influx Activates ach_release Enhanced Acetylcholine (and Glutamate) Release ca_influx->ach_release Triggers ca_signal Altered Ca2+ Signaling trpv1->ca_signal ach_signal Blocked ACh Signaling nachr->ach_signal inh_signal Altered Inhibitory Transmission glyr->inh_signal experimental_workflow cluster_workflow Experimental Workflow & Potential Artifact Points prep Experimental Preparation (e.g., cell culture, animal surgery) baseline Baseline Measurement (e.g., patch-clamp, microdialysis) prep->baseline lino_admin This compound Administration baseline->lino_admin data_acq Data Acquisition lino_admin->data_acq artifact1 Artifact Point 1: Concentration Choice (Selectivity vs. Off-target) lino_admin->artifact1 analysis Data Analysis data_acq->analysis artifact2 Artifact Point 2: Uncontrolled Off-Target Effects (e.g., TRPV1, nAChR activation) data_acq->artifact2 interpretation Interpretation of Results analysis->interpretation artifact3 Artifact Point 3: Misattribution of Effect (KCNQ vs. Off-target) interpretation->artifact3

References

Mitigating the effects of Linopirdine on TRPV1 channels in nociception studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Linopirdine in nociception studies. The primary focus is to address and mitigate the compound's off-target agonistic effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which can confound experimental results.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to study the role of KCNQ channels in nociception, but we're observing an unexpected increase in pain-like behaviors. What could be the cause?

A1: While this compound is a well-established blocker of KCNQ (Kv7) voltage-gated potassium channels, it also functions as an agonist of the TRPV1 channel, particularly at higher concentrations.[1] TRPV1 is a key ion channel in nociceptors involved in pain signaling.[1] Activation of TRPV1 by this compound can lead to an excitatory action on mammalian nociceptors, producing pro-nociceptive effects that may confound or override the intended effects of KCNQ channel blockade.[1][2]

Q2: How can we experimentally distinguish between this compound's effects on KCNQ channels versus its off-target effects on TRPV1?

A2: The most effective method is to use a selective TRPV1 antagonist in your experimental setup. Co-administration of this compound with a compound like capsazepine, a competitive TRPV1 antagonist, should block the effects mediated by TRPV1 activation.[1][3] If the observed pro-nociceptive effect is abolished in the presence of the TRPV1 antagonist, it strongly indicates an off-target effect. Any remaining effect can then be more confidently attributed to KCNQ channel modulation.

Q3: At what concentrations does this compound activate TRPV1 channels, and how does this compare to its potency on KCNQ channels?

A3: this compound has a significantly lower potency for TRPV1 channels compared to its primary targets, the KCNQ channels. It blocks KCNQ2/3 M-currents with an IC₅₀ of approximately 2.4 µM, while its agonistic effect on TRPV1 channels has an EC₅₀ of 115 µM.[4][5] Therefore, off-target TRPV1 effects are more likely to be observed when using this compound at concentrations well above its IC₅₀ for KCNQ channels (e.g., >10 µM).

Q4: What are the best practices for designing a nociception study with this compound to minimize TRPV1 interference?

A4: To ensure your results reflect KCNQ channel activity, consider the following:

  • Concentration Control: Use the lowest effective concentration of this compound known to modulate KCNQ channels, ideally below 10 µM.

  • Pharmacological Controls: Routinely include a control group where the experiment is repeated with this compound co-administered with a selective TRPV1 antagonist (e.g., capsazepine).[1]

  • Counter-Screening: If possible, perform a preliminary dose-response curve for this compound in a TRPV1 activation assay (see Protocol 1) using your specific cell type or model to determine the threshold for off-target effects in your system.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Increased nocifensive behaviors (e.g., paw licking, jumping) after this compound administration in a thermal pain assay (hot plate). This compound is sensitizing native TRPV1 channels to heat, a known off-target effect.[1][2]1. Verify Concentration: Check if the administered dose results in a concentration significantly higher than the KCNQ IC₅₀ (~2.4 µM). 2. Introduce Antagonist: Re-run the experiment with a cohort pre-treated with a selective TRPV1 antagonist (e.g., capsazepine) before this compound administration. 3. Lower Dose: Attempt the experiment with a lower dose of this compound.
Inconsistent or biphasic dose-response curve in cellular excitability assays (e.g., patch-clamp on DRG neurons). At lower concentrations, KCNQ blockade increases excitability. At higher concentrations, strong TRPV1 activation may lead to calcium overload, desensitization, or other confounding cellular events.1. Isolate Currents: Use a voltage protocol and ionic conditions to isolate potassium currents. 2. Block TRPV1: Perform the dose-response experiment in the continuous presence of a TRPV1 antagonist to generate a clean curve for KCNQ effects. 3. Calcium Imaging: Correlate electrophysiology with a calcium imaging assay (see Protocol 1) to directly measure TRPV1-mediated calcium influx at different this compound concentrations.
Results with this compound are not reversed by the KCNQ channel opener Flupirtine. The observed effect is likely independent of KCNQ channels and is instead driven by TRPV1 activation. Studies have shown that Flupirtine does not prevent this compound's sensitization of TRPV1 channels to heat.[1][2]1. Confirm Mechanism: This result strongly suggests a TRPV1-mediated effect. 2. Use TRPV1 Antagonist: The definitive control is to demonstrate that a TRPV1 antagonist does reverse the effect. This will confirm the off-target mechanism.

Data Presentation

Table 1: Comparative Pharmacological Profile of this compound

Target Channel Action Reported Potency Citation(s)
KCNQ2/3 (M-current) Blocker / Antagonist IC₅₀: ~2.4 - 7 µM [4][5]
KCNQ1 Blocker / Antagonist IC₅₀: ~8.9 µM

| TRPV1 | Agonist | EC₅₀: ~115 µM |[5] |

Table 2: Recommended TRPV1 Antagonists for Control Experiments

Antagonist Mechanism of Action Typical Concentration Range (in vitro) Citation(s)
Capsazepine Competitive Antagonist 1 - 10 µM [1][3][6]
AMG-9810 Potent Competitive Antagonist 100 nM - 1 µM [7]

| Iodo-resiniferatoxin (I-RTX) | Potent Competitive Antagonist | 10 - 100 nM |[3] |

Signaling Pathways & Experimental Workflows

This compound's Dual Action on Nociceptive Neurons cluster_kcnq Primary Target Pathway cluster_trpv1 Off-Target Pathway Lino This compound KCNQ KCNQ2/3 Channel Lino->KCNQ Blocks (IC₅₀ ≈ 2.4 µM) TRPV1 TRPV1 Channel Lino->TRPV1 Activates (EC₅₀ ≈ 115 µM) MCurrent M-Current (IKM) Inhibition KCNQ->MCurrent Depolarization Membrane Depolarization MCurrent->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability CaInflux Na+/Ca2+ Influx TRPV1->CaInflux NociceptorActivation Nociceptor Activation & Sensitization CaInflux->NociceptorActivation PainSignal Pain Signal Transmission NociceptorActivation->PainSignal

Caption: this compound's dual signaling pathways in nociception.

start Start: Unexpected pro-nociceptive effect observed with this compound hypothesis Hypothesis: Is the effect caused by off-target TRPV1 activation? start->hypothesis experiment Control Experiment: Co-administer this compound with a selective TRPV1 antagonist (e.g., Capsazepine) hypothesis->experiment observe Observe Outcome experiment->observe conclusion1 Conclusion: The effect is mediated by TRPV1. Data cannot be attributed to KCNQ channels alone. observe->conclusion1 Yes (Nociceptive effect is blocked) conclusion2 Conclusion: The effect is independent of TRPV1. Proceed with attributing the effect to the on-target (KCNQ) pathway. observe->conclusion2 No (Nociceptive effect persists)

References

Light sensitivity and degradation of Linopirdine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and degradation of Linopirdine solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and stability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound and its solutions?

Proper storage is crucial for maintaining the stability of this compound. For solid this compound, long-term storage at -20°C is recommended, which can ensure stability for at least four years[1][2]. The dihydrochloride salt form should be stored desiccated at room temperature. When it comes to solutions, it is best to prepare them fresh for each experiment. If storage is necessary, aliquots should be stored at -20°C for up to one month[3]. For longer-term storage of stock solutions, -80°C is recommended for up to two years[2]. To prevent contamination and degradation from repeated temperature changes, it is advisable to avoid freeze-thaw cycles.

Q2: Is this compound sensitive to light?

Q3: What solvents can I use to dissolve this compound?

This compound has varying solubility in different solvents. It is soluble in DMSO (25 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL)[1]. The dihydrochloride salt of this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM)[3]. When preparing aqueous solutions, it is important to note the low solubility of the free base form in a PBS buffer (pH 7.2) at a 1:30 ratio with ethanol (0.03 mg/mL)[1].

Q4: What are the known degradation pathways for this compound?

Currently, there is no specific published data on the degradation pathways of this compound. However, based on its chemical structure, potential degradation could occur through oxidation of the pyridine rings or hydrolysis of the amide bond in the indolinone core, especially under harsh acidic or basic conditions[6][7]. Exposure to light could potentially lead to photolytic degradation[4][8]. Without specific studies, any degradation products are purely hypothetical. Researchers noticing instability should consider performing analytical studies, such as HPLC or LC-MS, to investigate potential degradation[9][10].

Troubleshooting Guides

Issue 1: I am observing inconsistent or lower-than-expected activity of my this compound solution.

This could be due to several factors related to solution integrity. Follow these troubleshooting steps:

  • Verify Storage Conditions: Confirm that your solid this compound and prepared solutions have been stored at the recommended temperatures and protected from light[1][2][3].

  • Prepare Fresh Solutions: If your solution was stored for an extended period or subjected to multiple freeze-thaw cycles, it is highly recommended to prepare a fresh solution from solid stock[3].

  • Check for Precipitate: Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitate. If present, ensure it is fully redissolved, using gentle warming or vortexing if necessary, before use[3].

  • Evaluate Solvent Quality: Ensure the solvent used for dissolution is of high purity and has not been contaminated.

  • Consider Adsorption: this compound may adsorb to certain plastics. If you are using plastic containers for storage or dilution, consider switching to glass vials.

Issue 2: My this compound solution has changed color or appears cloudy.

A change in appearance is a strong indicator of degradation or contamination.

  • Do Not Use: Discard the solution immediately to avoid compromising your experimental results.

  • Review Handling Procedures: Re-evaluate your solution preparation and handling techniques. Ensure that all glassware is clean and that the solvent is free of impurities.

  • Investigate Potential Causes: Consider recent changes in laboratory conditions, such as exposure to bright light or elevated temperatures, which might have contributed to degradation.

  • Prepare a Fresh Solution: Make a new solution from your solid stock, paying close attention to the recommended procedures.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid (Free Base)-20°C≥ 4 years[1]
Solid (Dihydrochloride)Room Temperature (Desiccated)Not Specified[3]
Stock Solution-80°CUp to 2 years[2]
Working Solution-20°CUp to 1 month[3]
Freshly Prepared SolutionUse on the same dayN/A[3]

Table 2: Solubility of this compound

FormSolventConcentrationReference
Free BaseDMF30 mg/mL[1]
Free BaseDMSO25 mg/mL[1]
Free BaseEthanol30 mg/mL[1]
Free BaseEthanol:PBS (pH 7.2) (1:30)0.03 mg/mL[1]
DihydrochlorideWater100 mM[3]
DihydrochlorideDMSO100 mM[3]

Experimental Protocols

Protocol: Assessing the Photostability of a this compound Solution

This protocol provides a general method for researchers to determine the light sensitivity of their this compound solutions under their specific experimental conditions.

Objective: To evaluate the impact of light exposure on the stability of a this compound solution.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Two sets of clear and amber glass vials

  • A controlled light source (e.g., a photostability chamber with a UV-Vis lamp) or ambient laboratory light

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

  • Pipettes and other standard laboratory equipment

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Sample Aliquoting:

    • Pipette equal volumes of the stock solution into clear glass vials (light-exposed samples).

    • Pipette equal volumes of the stock solution into amber glass vials (control/dark samples).

  • Exposure Conditions:

    • Place the clear vials under the light source for a defined period (e.g., 24, 48, 72 hours). Record the light intensity and temperature.

    • Wrap the amber vials in aluminum foil and place them alongside the clear vials to ensure they are subjected to the same temperature conditions.

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 24, 48, 72 hours), take a sample from one of the clear vials and one of the amber vials.

    • Immediately analyze the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Quantify the concentration of this compound in each sample.

    • Compare the concentration of this compound in the light-exposed samples to the control samples at each time point.

    • A significant decrease in the concentration of this compound in the light-exposed samples compared to the controls indicates photosensitivity.

    • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

G This compound Solution Handling Workflow cluster_0 Preparation cluster_1 Usage and Storage Solid this compound Solid this compound Dissolve in appropriate solvent Dissolve in appropriate solvent Solid this compound->Dissolve in appropriate solvent Freshly Prepared Solution Freshly Prepared Solution Dissolve in appropriate solvent->Freshly Prepared Solution Immediate Use Immediate Use Freshly Prepared Solution->Immediate Use Short-term Storage (<1 month) Short-term Storage (<1 month) Freshly Prepared Solution->Short-term Storage (<1 month) Long-term Storage (>1 month) Long-term Storage (>1 month) Freshly Prepared Solution->Long-term Storage (>1 month) Store at -20°C in aliquots Store at -20°C in aliquots Short-term Storage (<1 month)->Store at -20°C in aliquots Store at -80°C in aliquots Store at -80°C in aliquots Long-term Storage (>1 month)->Store at -80°C in aliquots

Caption: Workflow for preparing and storing this compound solutions.

G Troubleshooting this compound Solution Instability Inconsistent Results? Inconsistent Results? Check Storage Conditions Check Storage Conditions Inconsistent Results?->Check Storage Conditions Solution Appearance Changed? Solution Appearance Changed? Discard Solution Discard Solution Solution Appearance Changed?->Discard Solution Multiple Freeze-Thaw Cycles? Multiple Freeze-Thaw Cycles? Check Storage Conditions->Multiple Freeze-Thaw Cycles? Prepare Fresh Solution Prepare Fresh Solution Multiple Freeze-Thaw Cycles?->Prepare Fresh Solution Yes Continue Experiment Continue Experiment Multiple Freeze-Thaw Cycles?->Continue Experiment No Prepare Fresh Solution->Continue Experiment Review Handling Procedures Review Handling Procedures Discard Solution->Review Handling Procedures Review Handling Procedures->Prepare Fresh Solution

Caption: Decision tree for troubleshooting this compound solution instability.

G Photostability Testing Workflow Prepare this compound Solution Prepare this compound Solution Aliquot into Clear Vials Aliquot into Clear Vials Prepare this compound Solution->Aliquot into Clear Vials Aliquot into Amber Vials Aliquot into Amber Vials Prepare this compound Solution->Aliquot into Amber Vials Expose to Light Expose to Light Aliquot into Clear Vials->Expose to Light Store in Dark (Control) Store in Dark (Control) Aliquot into Amber Vials->Store in Dark (Control) Analyze Samples at Time Points Analyze Samples at Time Points Expose to Light->Analyze Samples at Time Points Store in Dark (Control)->Analyze Samples at Time Points Compare Concentrations Compare Concentrations Analyze Samples at Time Points->Compare Concentrations Stable Stable Compare Concentrations->Stable No Significant Difference Photosensitive Photosensitive Compare Concentrations->Photosensitive Significant Degradation

Caption: Experimental workflow for assessing this compound photosensitivity.

References

Identifying and avoiding common problems with KCNQ channel blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KCNQ channel blockers.

Frequently Asked Questions (FAQs)

Q1: My KCNQ channel blocker is showing inconsistent inhibitory effects in my patch-clamp experiments. What could be the cause?

A1: Inconsistent results in electrophysiology can stem from several factors. A common issue is the rundown of KCNQ channel currents due to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane during whole-cell recording. KCNQ channels require PIP2 to function, and its dialysis with the pipette solution can lead to a gradual loss of current.[1][2] Other potential causes include poor compound solubility, instability of the blocker in your experimental solution, or variability in the health of your cells.

Q2: I'm observing neuronal effects that seem inconsistent with KCNQ channel blockade. Could there be off-target effects?

A2: Yes, off-target effects are a known issue with some common KCNQ channel blockers. For example, XE991 and linopirdine, widely used KCNQ antagonists, have been shown to potently block glycine receptors.[3][4] At a concentration of 10 µM, typically used for KCNQ channel studies, XE991 can inhibit glycine receptors by approximately 50%.[3] This can confound results in neuronal systems where glycinergic signaling is present. It is crucial to consider the potential for such off-target activities and use appropriate controls.

Q3: How do I choose a KCNQ channel blocker with the best subtype selectivity for my experiment?

A3: Subtype selectivity is a significant challenge, as many blockers have activity across multiple KCNQ subtypes. To select the most appropriate blocker, consult pharmacological data that profiles compounds against a panel of KCNQ channel subtypes. For example, while XE991 potently blocks KCNQ2, it also has considerable activity against KCNQ1/KCNE1, the cardiac IKs channel.[5] Newer compounds may offer improved selectivity. Always compare the IC50 values of your chosen blocker across the KCNQ subtypes relevant to your biological system.

Q4: My compound is not dissolving well in my physiological buffer. How can I address this?

A4: Poor solubility is a common problem. Ensure you are using a fresh stock solution of your compound, as repeated freeze-thaw cycles can cause precipitation. It is also important to check the recommended solvent for your specific blocker and the final concentration of the solvent (e.g., DMSO) in your working solution, keeping it as low as possible (typically <0.1%) to avoid non-specific effects. The solubility of a compound in physiological buffers like PBS can be a limiting factor; for instance, the blocker ML252 has a solubility of 14 µM in PBS.[5]

Q5: We are developing a new drug and are concerned about potential cardiac liabilities. What is the primary concern with KCNQ channel blockers?

A5: The primary cardiac liability is the blockade of the KCNQ1 channel, which, in complex with the KCNE1 subunit, forms the IKs potassium current. The IKs current is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias like Torsades de Pointes.[6][7] Therefore, early-stage screening of compounds for activity against KCNQ1/KCNE1 channels is a critical step in drug safety assessment.

Troubleshooting Guides

Issue 1: Gradual Decrease or "Rundown" of KCNQ Current During Whole-Cell Recording

This issue is often caused by the dialysis of essential intracellular components, most notably PIP2.

Troubleshooting Workflow:

A Start: KCNQ Current Rundown Observed B Is PIP2 included in the intracellular solution? A->B C Add 10-50 µM PIP2 to the intracellular solution and re-record. B->C No F Consider other factors: - Cell health - Seal stability - Compound degradation B->F Yes D Does the current stabilize? C->D E Problem Solved: PIP2 depletion was the likely cause. D->E Yes G Use perforated patch-clamp to preserve endogenous PIP2. D->G No

Caption: Troubleshooting workflow for KCNQ current rundown.

Explanation:

  • Identify the Problem: You observe a steady decrease in the amplitude of KCNQ currents over the course of your whole-cell patch-clamp recording.

  • Check Intracellular Solution: The primary suspect is the depletion of PIP2. Verify if your pipette solution contains PIP2.

  • Supplement with PIP2: If not, or if the concentration is too low, supplement your intracellular solution with 10-50 µM PIP2. This has been shown to prevent or reverse current rundown.[1]

  • Alternative Method: If rundown persists, consider using the perforated patch-clamp technique. This method keeps the cell membrane intact, preserving the endogenous intracellular environment, including PIP2 levels.

Issue 2: Unexpected Off-Target Effects with XE991

You are using XE991 to block neuronal KCNQ2/3 channels but observe effects that cannot be explained by M-current inhibition alone.

Troubleshooting Steps:

  • Consider Glycine Receptor Blockade: Be aware that XE991 is a known antagonist of glycine receptors.[3][4] If your preparation includes neurons that utilize glycinergic signaling (common in the brainstem and spinal cord), your results may be confounded.

  • Verify with a Structurally Different Blocker: If possible, confirm your findings using a KCNQ blocker with a different chemical structure that has not been reported to affect glycine receptors.

  • Isolate the Effect: Design an experiment to test the effect of XE991 directly on glycine-evoked currents in your cells of interest. This will help you quantify the extent of the off-target effect in your specific system.

  • Dose-Response: Use the lowest effective concentration of XE991 to minimize off-target effects. The IC50 for KCNQ2/3 is approximately 0.6 µM, while significant glycine receptor block is seen at 10 µM.[3]

Data on KCNQ Channel Blocker Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of common KCNQ channel blockers against various KCNQ subtypes, illustrating the importance of considering subtype selectivity.

CompoundKCNQ1 (µM)KCNQ1/KCNE1 (µM)KCNQ2 (µM)KCNQ2/KCNQ3 (µM)KCNQ4 (µM)
ML252 2.928.120.069 0.120.20
XE991 1.11.60.06 0.30.08
This compound 4.614.00.8 0.91.9
Data sourced from IonWorks electrophysiology experiments.[5]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of KCNQ Currents

This protocol is for recording KCNQ currents from cultured cells or neurons in brain slices.

Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Continuously bubble with 95% O2 / 5% CO2.[8]

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. For mitigating current rundown, add 10-50 µM PIP2.[9]

Procedure:

  • Prepare brain slices or cultured cells in the recording chamber, continuously perfused with oxygenated aCSF.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8]

  • Approach a target cell with the pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • To elicit KCNQ currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

  • Apply KCNQ channel blockers via the perfusion system and record the change in current amplitude.

Protocol 2: Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay is suitable for screening compound libraries for KCNQ channel activity.[10][11]

Principle:

KCNQ channels are permeable to thallium (Tl+) ions. When channels open, Tl+ flows into cells pre-loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™), causing an increase in fluorescence.

Procedure:

  • Cell Plating: Seed cells stably expressing the KCNQ channel of interest into 96- or 384-well plates.

  • Dye Loading: Remove the culture medium and add the loading buffer containing the Tl+-sensitive dye. Incubate for 60-90 minutes at room temperature.[12]

  • Compound Incubation: Wash the cells and add an assay buffer containing the test compounds (KCNQ blockers). Incubate for 10-30 minutes.

  • Stimulation and Reading: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for ~10 seconds.

  • Add a stimulus buffer containing Tl+ and a depolarizing concentration of K+ to open the channels.

  • Immediately begin kinetic fluorescence reading for 1-3 minutes. Blockers will reduce the rate of fluorescence increase compared to the control.[13]

Signaling Pathway and Workflow Diagrams

M1 Muscarinic Receptor Signaling Pathway

Activation of M1 muscarinic receptors is a key physiological mechanism for inhibiting KCNQ channels, primarily through the depletion of membrane PIP2.

cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes KCNQ KCNQ Channel (Open) PIP2->KCNQ Required for opening IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG KCNQ_Closed KCNQ Channel (Closed) KCNQ->KCNQ_Closed PIP2 Depletion ACh Acetylcholine (ACh) ACh->M1 Binds

Caption: M1 muscarinic receptor-mediated inhibition of KCNQ channels.

References

Technical Support Center: Best Practices for Linopirdine Use in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term use of Linopirdine in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a cognition-enhancing drug that primarily functions as a blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Specifically, it inhibits the M-current, which is generated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits, with an IC50 of approximately 2.4 µM.[3][4] By blocking these channels, this compound reduces the outward potassium current, leading to membrane depolarization and increased neuronal excitability.[5][6] This enhanced excitability can result in an increased release of various neurotransmitters, including acetylcholine.[3][4]

Q2: What are the known off-target effects of this compound that I should be aware of in my cell culture experiments?

While this compound is relatively selective for Kv7.2/7.3 channels, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to block other potassium channels, albeit with lower potency. For instance, it can inhibit the delayed rectifier (IK(V)) and transient (IA) potassium currents with IC50 values of 63 µM and 69 µM, respectively.[4] Additionally, this compound can block nicotinic acetylcholine receptors and GABA-activated chloride currents with IC50 values of 7.6 µM and 26 µM, respectively.[4] Researchers should consider these potential off-target effects when designing experiments and interpreting data, especially in long-term studies where cumulative effects may become more pronounced.

Q3: What are the recommended starting concentrations for this compound in long-term cell culture?

For long-term studies, it is crucial to start with a concentration range that is relevant to the primary target and minimizes off-target effects and potential cytotoxicity. Based on its IC50 for the M-current (2.4 µM), a starting concentration range of 1-10 µM is recommended for initial experiments. However, the optimal concentration will be cell-type dependent and should be determined empirically. It is advisable to perform a dose-response curve to assess both the desired pharmacological effect and any potential cytotoxicity over the planned duration of the experiment.

Q4: How should I prepare and store this compound stock solutions?

This compound dihydrochloride is soluble in water and DMSO.[3] For cell culture use, preparing a concentrated stock solution in sterile DMSO is a common practice.

  • Preparation: Dissolve this compound dihydrochloride in high-quality, sterile DMSO to create a stock solution of 10-50 mM. Ensure complete dissolution; gentle warming or sonication may be required.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for longer-term storage.

  • Working Solutions: When preparing working solutions for your experiments, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. It is recommended to prepare fresh working solutions for each media change.

Q5: How stable is this compound in cell culture medium over several days?

The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and interactions with media components. While specific long-term stability data for this compound in various culture media is not extensively published, it is a good practice to assume that some degradation may occur over time. To ensure consistent exposure of your cells to the active compound, it is recommended to perform a full media change with freshly prepared this compound-containing medium every 2-3 days. For critical experiments, the stability of this compound in your specific culture medium and conditions can be empirically tested using analytical methods like HPLC.

Troubleshooting Guides

Issue 1: Decreased Cell Viability or Increased Cell Death

Potential Cause Troubleshooting Steps
This compound Cytotoxicity Perform a dose-response and time-course experiment to determine the IC50 for cytotoxicity in your specific cell line. Use concentrations well below the cytotoxic threshold for long-term experiments. Consider using a less sensitive cell line if applicable.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) in all experiments.
Compound Degradation Increase the frequency of media changes to every 1-2 days to ensure a consistent concentration of active this compound.
Secondary Effects of Chronic Channel Blockade Prolonged depolarization can lead to excitotoxicity, especially in neuronal cultures. Monitor for signs of excitotoxicity such as neurite blebbing or cell swelling. Consider co-treatment with antioxidants or reducing the concentration of this compound.

Issue 2: Altered Cell Morphology

Potential Cause Troubleshooting Steps
Pharmacological Effect Inhibition of Kv7 channels can alter neuronal morphology over time as a result of changes in excitability and calcium signaling. Document morphological changes systematically using microscopy. Compare changes to a vehicle control. Chronic morphine exposure, for example, has been shown to alter dendritic morphology of pyramidal neurons.[7]
Cytotoxicity At higher concentrations or after prolonged exposure, morphological changes such as cell shrinkage, rounding, and detachment can be indicators of cytotoxicity. Correlate morphological changes with viability assays (e.g., MTT, LDH).
Culture Conditions Ensure that other culture parameters (e.g., confluency, media quality, incubator conditions) are optimal and consistent across all experimental groups.

Issue 3: Inconsistent or Unexpected Experimental Results

Potential Cause Troubleshooting Steps
Inconsistent this compound Concentration Prepare fresh working solutions of this compound for each media change from a single, quality-controlled stock solution. Ensure thorough mixing of the compound in the media before adding it to the cells.
Cell Line Instability Long-term culture can sometimes lead to phenotypic drift in cell lines.[8] Ensure you are using cells within a consistent passage number range for all experiments. Periodically re-validate the expression of the target Kv7 channels in your cell line.
Off-Target Effects At higher concentrations, off-target effects of this compound may become more prominent and could confound results. If possible, confirm key findings using a structurally different Kv7 channel blocker or through genetic approaches (e.g., siRNA knockdown of Kv7 subunits).

Quantitative Data Summary

Table 1: this compound IC50 Values for Various Ion Channels

Ion Channel/CurrentCell TypeIC50 (µM)Reference
M-current (Kv7.2/7.3)NG108-15 neuronal cells24.7[9]
M-current (Kv7.2/7.3)Rat cerebral neurons35.8[9]
M-current (Kv7.2/7.3)Rat sympathetic neurons3.4[4]
Delayed Rectifier K+ Current (IK(V))Rat sympathetic neurons63[4]
Transient K+ Current (IA)Rat sympathetic neurons69[4]
Nicotinic Acetylcholine ReceptorsRat sympathetic neurons7.6[4]
GABA-activated Cl- CurrentsRat sympathetic neurons26[4]

Experimental Protocols

Protocol 1: Long-Term Viability Assay using MTT

This protocol is designed to assess the cytotoxicity of this compound over a period of several days.

  • Cell Seeding: Plate your neuronal cell line of choice in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration. Allow cells to adhere and stabilize for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Media Change and Treatment Application: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Media Refreshment: Every 2-3 days, perform a full media change with freshly prepared this compound-containing or vehicle control medium.

  • MTT Assay: At the end of the desired time points (e.g., 24, 48, 72, 96 hours), add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: After incubation with MTT, add the solubilization solution and read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 for cytotoxicity at each time point.

Protocol 2: Monitoring Neuronal Morphology

This protocol describes a method for qualitatively and quantitatively assessing changes in neuronal morphology during long-term this compound treatment.

  • Cell Culture on Coverslips: Plate neurons on sterile glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) in a multi-well plate.

  • Long-Term Treatment: Treat the cells with the desired concentration of this compound or vehicle control, refreshing the medium every 2-3 days as described in Protocol 1.

  • Fixation: At designated time points, fix the cells by removing the culture medium and adding 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Immunocytochemistry (Optional): To visualize specific neuronal structures, perform immunocytochemistry using antibodies against markers such as β-III tubulin (for neurons), MAP2 (for dendrites), or synaptophysin (for presynaptic terminals).

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.

  • Morphological Analysis:

    • Qualitative Assessment: Visually inspect for changes in cell body size and shape, neurite length and branching, and the presence of any abnormalities like neurite blebbing or varicosities.

    • Quantitative Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify parameters such as total neurite length, number of primary neurites, number of branch points, and spine density (if applicable).

  • Statistical Analysis: Compare the quantitative morphological data between the this compound-treated and vehicle control groups using appropriate statistical tests.

Visualizations

Caption: this compound's primary signaling pathway.

Experimental_Workflow cluster_treatment Long-Term Treatment prep_stock Prepare this compound Stock Solution (DMSO) treat Treat with this compound (and Vehicle Control) prep_stock->treat seed_cells Seed Neuronal Cells seed_cells->treat media_change Refresh Media with Fresh Compound every 2-3 Days treat->media_change Repeat viability Assess Cell Viability (e.g., MTT, LDH) media_change->viability morphology Analyze Neuronal Morphology (Fixation, Staining, Imaging) media_change->morphology functional Functional Assays (e.g., Electrophysiology) media_change->functional

References

Validation & Comparative

A Comparative Guide to Linopirdine and XE991: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Linopirdine and its more potent analog, XE991, focusing on their efficacy and selectivity as blockers of KCNQ (Kv7) voltage-gated potassium channels. Both compounds are widely used in research to study the physiological roles of KCNQ channels, which are critical in regulating neuronal excitability and smooth muscle function.

Data Presentation: Potency and Selectivity Profile

XE991 is consistently reported to be a more potent KCNQ channel blocker than this compound across various channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for both compounds against different KCNQ channels and other targets. Lower values indicate higher potency.

Target Channel/EffectThis compoundXE991Cell/Tissue Type
KCNQ1 (Kv7.1) 8.9 µM[1]0.75 µM[2][3]Heterologous expression
KCNQ2 (Kv7.2) Not specified0.71 µM[2]Heterologous expression
KCNQ2/3 (M-current) 2.4 - 7 µM[1][4][5]0.6 - 0.98 µM[2][3]Hippocampal neurons, Heterologous expression
KCNQ1/KCNE1 (IKs) 5.5 µM[6]11.1 µM[3]Rat node of Ranvier, Heterologous expression
Gross Outward K+ Current 48 µM[7]5.8 µM[7][8]Murine portal vein smooth muscle cells
Pulmonary Artery Contraction ~1 µM (EC50)[9]~10-fold more potent than this compound[9]Rat and mouse pulmonary arteries
Acetylcholine (ACh) Release Not specified0.49 µM (EC50)[2]Rat brain slices
Off-Target Selectivity
Kv1.2 Not specified>100 µMHeterologous expression
Kv4.3 Not specified>43 µMHeterologous expression
ERG1 (Ether-à-go-go) Not specified107 µM (EC50)[10]Xenopus oocytes, HEK293 cells
Glycine Receptor Antagonist at typical Kv7 study concentrations[4]Not specified
TRPV1 115 µM (EC50)[5]Not specifiedHEK293 cells

Mechanism of Action: KCNQ Channel Blockade and Neurotransmitter Release

Both this compound and XE991 exert their primary effect by blocking KCNQ (Kv7) channels, which are responsible for the M-current, a sub-threshold potassium current that stabilizes the resting membrane potential of neurons. By inhibiting these channels, the drugs cause membrane depolarization. This depolarization leads to the activation of voltage-gated calcium channels, promoting calcium influx and subsequently enhancing the release of various neurotransmitters, such as acetylcholine.[5] This mechanism is believed to underlie their cognitive-enhancing effects.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular KCNQ KCNQ (Kv7) Channel K_in K⁺ KCNQ->K_in K⁺ Efflux (Inhibited) Depolarization Membrane Depolarization KCNQ->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_in Ca²⁺ VGCC->Ca_in Ca²⁺ Influx Ca_out Ca²⁺ Vesicles Neurotransmitter Vesicles Ca_in->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Linopirdine_XE991 This compound / XE991 Linopirdine_XE991->KCNQ Block Depolarization->VGCC Activates

Caption: Signaling pathway of KCNQ channel inhibition.

Experimental Protocols

The potency and selectivity data presented are primarily derived from electrophysiological and radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for characterizing the effects of compounds on ion channels.[11]

1. Cell Preparation: Experiments are typically performed on mammalian cell lines (e.g., HEK293 or CHO) that are engineered to express specific KCNQ channel subtypes (e.g., homomeric Kv7.2 or heteromeric Kv7.2/3).[12][13][14]

2. Recording Configuration: The whole-cell patch-clamp configuration is used to control the membrane voltage of a single cell and record the ionic currents flowing across the cell membrane.

3. Voltage Protocol: A specific voltage protocol is applied to elicit the KCNQ currents. For example, the cell membrane is held at a negative potential (e.g., -80 mV) and then depolarized to various positive potentials to activate the channels.

4. Drug Application: The compound (this compound or XE991) is applied to the cell at increasing concentrations. The current inhibition at each concentration is measured.

5. Data Analysis: The concentration-response data are plotted and fitted with a logistic function (e.g., the Hill equation) to determine the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the maximal current.[6][7]

G A Prepare cells expressing target KCNQ channel B Establish whole-cell patch-clamp configuration A->B C Apply voltage-step protocol to elicit baseline current B->C D Perfuse cell with increasing concentrations of compound (this compound or XE991) C->D E Record current inhibition at each concentration D->E F Construct concentration- response curve E->F G Fit data with Hill equation to determine IC50 value F->G

Caption: Workflow for IC50 determination using patch-clamp.
Radioligand Binding Assays

Binding assays are a high-throughput method to determine a compound's affinity for a channel but do not provide information on its functional effect (i.e., block or activation).[15]

1. Membrane Preparation: Membranes are prepared from cells or tissues expressing the ion channel of interest.[16][17]

2. Assay Setup: The membranes are incubated with a specific radiolabeled ligand that binds to the target channel.

3. Competition: The unlabeled test compound (this compound or XE991) is added at various concentrations to compete with the radioligand for binding to the channel.

4. Measurement: The amount of bound radioactivity is measured, typically after separating the bound from the free radioligand using filtration.[17] A decrease in bound radioactivity indicates displacement by the test compound.

5. Data Analysis: The data are used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the binding site.

Summary of Comparison

  • Potency: XE991 is a significantly more potent blocker of KCNQ channels than this compound, often by an order of magnitude.[7][9] For instance, the IC50 of XE991 for KCNQ1 is 0.75 µM, whereas this compound's is 8.9 µM.[1][3]

  • Selectivity: Both compounds are considered selective blockers of KCNQ channels.[7] However, at higher concentrations, they may exhibit off-target effects. XE991 shows low affinity for other potassium channels like Kv1.2 and Kv4.3 but can inhibit ERG channels in the high micromolar range.[10] this compound has been reported to act as a glycine receptor antagonist and a TRPV1 agonist at concentrations used in some Kv7 studies.[4][5]

  • State-Dependence: Both this compound and XE991 are state-dependent inhibitors, meaning their blocking action is more effective when the KCNQ channel is in an activated (open) state.[12][13][14] Their efficacy is therefore dependent on the membrane voltage.[12]

References

A Comparative Analysis of Linopirdine and Retigabine on the M-Current

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers on Two Key Modulators of Neuronal Excitability

The M-current, a slowly activating and non-inactivating potassium (K+) current, plays a pivotal role in regulating neuronal excitability. Mediated by the Kv7 (KCNQ) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/KCNQ3 channels, the M-current helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials. Its modulation presents a significant therapeutic target for various neurological and psychiatric disorders. This guide provides a detailed comparison of two prototypical M-current modulators: Linopirdine, an inhibitor, and Retigabine, an activator.

Quantitative Comparison of this compound and Retigabine

The primary distinction between this compound and Retigabine lies in their opposing effects on the M-current. This compound blocks the channel, thereby increasing neuronal excitability, while Retigabine enhances channel activity, leading to neuronal hyperpolarization and reduced excitability. This fundamental difference is reflected in their quantitative pharmacological parameters.

ParameterThis compoundRetigabine
Primary Action M-current Inhibitor (Blocker)M-current Activator (Opener)
Molecular Target KCNQ2/KCNQ3 channels[1][2]KCNQ2/KCNQ3 channels[3]
Potency (IC50/EC50) IC50: 2.4 - 8.5 µM for M-current inhibition[2][4][5][6]EC50: ~1.6 µM for shifting voltage dependence of activation[3]
Mechanism State-dependent block, favoring the activated state of the channel[7]Causes a hyperpolarizing (leftward) shift in the voltage-dependence of channel activation[3][8]
Selectivity Selective for M-channels over other K+ channels like IK(V) and IA[9]. Also acts as a TRPV1 agonist and glycine receptor antagonist[1][4].Activates KCNQ2, KCNQ3, KCNQ4, and KCNQ5. Does not enhance KCNQ1[8][10]. Also acts as a subtype-selective modulator of GABAA receptors[11].
Functional Outcome Reduces spike frequency adaptation, increases neurotransmitter release (e.g., acetylcholine)[2][6]Hyperpolarizes neurons, reduces action potential firing[8]

Mechanism of Action: A Signaling Pathway Perspective

The opposing actions of this compound and Retigabine on the KCNQ2/3 channel fundamentally alter the flow of potassium ions across the neuronal membrane, which in turn dictates the cell's excitability.

M_Current_Modulation cluster_extra cluster_effects KCNQ2_3 KCNQ2/3 (Kv7.2/7.3) Channel K_in K+ ions Hyperpolarization Hyperpolarization / Stabilization Depolarization Depolarization / Excitation This compound This compound This compound->KCNQ2_3 Inhibits (Blocks) Retigabine Retigabine Retigabine->KCNQ2_3 Activates (Opens) K_out K+ ions K_out->Hyperpolarization Increased Efflux K_in->K_out K+ Efflux (M-current) Dec_Excitability Decreased Neuronal Excitability Hyperpolarization->Dec_Excitability Depolarization->K_in Decreased Efflux Inc_Excitability Increased Neuronal Excitability Depolarization->Inc_Excitability

Caption: Modulation of the M-current by this compound and Retigabine.

Experimental Protocols

The characterization of this compound and Retigabine's effects on the M-current is predominantly achieved through electrophysiological techniques, particularly the whole-cell patch-clamp method.

Key Experiment: Whole-Cell Voltage-Clamp Electrophysiology

Objective: To measure the effect of this compound (inhibition) or Retigabine (activation) on M-currents in a neuronal cell line or primary neurons.

1. Cell Preparation:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or NG108-15 cells stably expressing KCNQ2 and KCNQ3 subunits are commonly used.[8]

  • Primary Neurons: Dissociated neurons from rat superior cervical ganglia (SCG) or hippocampal CA1 pyramidal neurons are also used to study the native M-current.[6][9]

  • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

2. Recording Solutions:

  • External (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 2.5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4. Tetrodotoxin (TTX, ~0.5 µM) is often included to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM): Typically contains K-gluconate or KCl (e.g., 140), MgCl2 (e.g., 2), EGTA (e.g., 1-10), HEPES (e.g., 10), and Mg-ATP (e.g., 2-4), with pH adjusted to 7.3.

3. Electrophysiological Recording:

  • A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration.

  • The neuron is voltage-clamped at a holding potential, typically around -20 to -30 mV, to ensure a basal level of M-current activation.

4. M-Current Isolation Protocol:

  • To measure the M-current, a standard deactivating voltage protocol is used.[8] From a holding potential of -20 mV, the membrane potential is stepped to a more hyperpolarized level (e.g., -50 mV or -60 mV) for 1-2 seconds.

  • This hyperpolarizing step causes the M-channels that were open at -20 mV to close, resulting in a slow, inward-relaxing "tail current." The amplitude of this tail current is a direct measure of the M-current that was active at the holding potential.[12]

5. Drug Application:

  • A stable baseline M-current is recorded for several minutes.

  • This compound or Retigabine is then applied to the bath via a perfusion system at various concentrations to establish a dose-response curve.

  • For this compound, a reduction in the amplitude of the deactivating tail current is expected.

  • For Retigabine, an increase in the holding current at -20 mV and a larger tail current are expected, indicative of enhanced channel activity.[3][8]

6. Data Analysis:

  • The amplitude of the M-current is measured before and after drug application.

  • For this compound, the percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

  • For Retigabine, the shift in the voltage-dependence of activation is calculated by measuring currents over a range of voltages and fitting the data to a Boltzmann function to determine the EC50 value for the shift.[3]

Experimental Workflow Visualization

The process of evaluating these compounds follows a structured workflow from cell preparation to final data analysis.

Experimental_Workflow A Cell Preparation (e.g., CHO-KCNQ2/3 or Dissociated Neurons) B Whole-Cell Patch-Clamp A->B C Establish Baseline M-Current Recording B->C D Compound Perfusion (this compound or Retigabine) C->D E Data Acquisition (Record Current Changes) D->E F Data Analysis (Calculate IC50/EC50, Voltage Shift) E->F

Caption: A typical workflow for electrophysiological analysis of M-current modulators.

Conclusion

This compound and Retigabine represent two sides of M-current modulation and serve as invaluable tools for neuroscience research.

  • This compound , as a potent M-current inhibitor, is used experimentally to mimic conditions of reduced M-current function (as seen in some forms of epilepsy) or to enhance neuronal excitability and neurotransmitter release. Its selectivity profile, however, necessitates careful interpretation of results, particularly at higher concentrations where it may affect other ion channels.[4][9][12]

  • Retigabine , the first-in-class KCNQ channel opener approved as an anticonvulsant, is a powerful tool for studying the therapeutic effects of M-current enhancement.[8][13] Its ability to shift the voltage activation of KCNQ channels provides a direct mechanism for dampening neuronal hyperexcitability.

For researchers, the choice between these compounds depends entirely on the experimental goal: to increase neuronal excitability and study the consequences of M-current block (this compound) or to decrease excitability and investigate the therapeutic potential of M-current activation (Retigabine). This guide provides the foundational data and protocols to aid in the design and interpretation of such experiments.

References

A Comparative Efficacy Analysis of Linopirdine and Other KCNQ Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of linopirdine, a notable KCNQ potassium channel blocker, with other significant modulators of the KCNQ (or Kv7) channel family. The KCNQ channels are voltage-gated potassium channels that generate the 'M-current', a critical regulator of neuronal excitability. Modulation of these channels is a key therapeutic strategy for a range of neurological disorders. This document presents quantitative efficacy data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows to aid in research and development.

Data Presentation: Quantitative Comparison of KCNQ Channel Modulators

The efficacy of this compound is best understood in the context of other compounds that target KCNQ channels. These can be broadly categorized as blockers, which inhibit channel activity, and openers (or activators), which enhance it. The table below summarizes the potency of this compound and other key KCNQ modulators, including the blocker XE991 and several prominent channel openers. Potency is primarily expressed as the half-maximal inhibitory concentration (IC50) for blockers and the half-maximal effective concentration (EC50) for openers.

CompoundTypePrimary Target(s)Potency (IC50/EC50 in µM)Key Findings & Selectivity
This compound BlockerKCNQ2/3 (M-current)IC50: 2.4 - 7[1][2]Blocks KCNQ2/3 heteromers. Also blocks KCNQ1 (IC50: 8.9 µM) and KCNQ4 with lower selectivity.[1] State-dependent inhibitor.[3][4]
XE991 BlockerKCNQ ChannelsIC50: ~0.75 (KCNQ2/3)A potent, widely used M-current blocker, often more potent than this compound.[5][6] Also a state-dependent inhibitor.[3][4]
Retigabine (Ezogabine) OpenerKCNQ2, KCNQ3, KCNQ4, KCNQ5EC50: 1.6 (KCNQ2/3)[7]Potently shifts the voltage-dependence of channel activation.[7] Shows selectivity for neuronal KCNQ subtypes over KCNQ1.[8][9]
Flupirtine OpenerKCNQ2-5EC50: ~10 (native Kv7)[10]A pan-Kv7.2–Kv7.5 agonist.[11] Also known to activate inwardly rectifying potassium currents (EC50: 0.6 µM).[12]
BMS-204352 OpenerKCNQ4, KCNQ5EC50: 2.4[5][13][14]Strong activator of KCNQ5 and KCNQ4.[5][13] Also activates KCNQ2 and KCNQ2/3 and is a potent opener of BK (maxi-K) channels.[14][15]
ICA-069673 OpenerKCNQ2/3EC50: 0.52 - 0.69[16][17]Demonstrates ~20-fold selectivity for KCNQ2/3 over KCNQ3/5 channels.[16][18]

Experimental Protocols

The quantitative data presented above are primarily derived from electrophysiological experiments, most commonly using the whole-cell patch-clamp technique on mammalian cell lines.

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel function.

Objective: To measure the ionic currents flowing through specific KCNQ channels in the presence of a test compound and determine the compound's potency (IC50 or EC50).

Methodology:

  • Cell Culture and Transfection:

    • A mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is cultured.[7][15][19] These cells do not endogenously express significant levels of KCNQ channels.

    • Cells are transiently or stably transfected with plasmids containing the cDNA for the specific KCNQ channel subunit(s) of interest (e.g., KCNQ2 and KCNQ3 for heteromeric channels, or KCNQ4 for homomeric channels).[20]

  • Electrophysiological Recording:

    • Transfected cells are identified (often via a co-transfected fluorescent marker) and selected for recording.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against the cell membrane to form a high-resistance seal.[20]

    • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire cell membrane.

    • The cell's membrane potential is "clamped" at a specific voltage by a patch-clamp amplifier. The current required to hold this voltage is measured, which is equal and opposite to the current flowing through the cell's ion channels.[21]

  • Voltage Protocol and Data Acquisition:

    • To study voltage-gated channels like KCNQ, a series of voltage steps are applied to the cell. For example, the cell might be held at a resting potential of -70 mV and then stepped to more depolarized potentials (e.g., from -60 mV to +50 mV) to induce channel opening.[8][20]

    • The resulting outward potassium currents are recorded before, during, and after the application of the test compound (e.g., this compound).

    • For openers like retigabine, the protocol often assesses the leftward shift in the voltage-dependence of activation, meaning the channels open at more hyperpolarized potentials.[7][9] For blockers like this compound, the protocol measures the reduction in current amplitude at various voltages.[6]

  • Data Analysis:

    • The peak or steady-state current at a specific voltage is measured across a range of compound concentrations.

    • This data is plotted as a concentration-response curve.

    • The IC50 or EC50 value is determined by fitting the curve with a logistical function, representing the concentration at which the compound elicits 50% of its maximal effect.

Mandatory Visualizations

KCNQ Channel Signaling Pathway

The following diagram illustrates the central role of KCNQ (Kv7) channels in regulating neuronal excitability. The M-current, mediated by KCNQ2/3 channels, acts as a brake on repetitive firing.

KCNQ_Signaling_Pathway cluster_membrane Cell Membrane KCNQ KCNQ (Kv7) Channel (e.g., KCNQ2/3) K_Efflux K+ Efflux (M-Current) KCNQ->K_Efflux mediates Depolarization Membrane Depolarization Depolarization->KCNQ activates AP_Firing Action Potential Firing Depolarization->AP_Firing triggers AP_Firing->Depolarization further Hyperpolarization Membrane Hyperpolarization/ Stabilization K_Efflux->Hyperpolarization causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to Reduced_Excitability->AP_Firing suppresses This compound This compound / XE991 (Blockers) This compound->KCNQ inhibit Retigabine Retigabine / ICA-069673 (Openers) Retigabine->KCNQ enhance

Caption: KCNQ channel modulation of neuronal excitability.

Experimental Workflow for Efficacy Testing

This diagram outlines the typical workflow for assessing the efficacy of a KCNQ channel modulator using patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Culture Mammalian Cell Line (e.g., CHO) Transfection 2. Transfect with KCNQ Channel DNA Cell_Culture->Transfection Incubation 3. Incubate for Protein Expression Transfection->Incubation Patch_Clamp 4. Obtain Whole-Cell Patch-Clamp Recording Incubation->Patch_Clamp Baseline 5. Record Baseline Currents Patch_Clamp->Baseline Compound_App 6. Apply Test Compound (e.g., this compound) Baseline->Compound_App Test_Record 7. Record Currents in Presence of Compound Compound_App->Test_Record Measure 8. Measure Current Inhibition/Activation Test_Record->Measure Dose_Response 9. Generate Dose- Response Curve Measure->Dose_Response Calculate 10. Calculate IC50 / EC50 Value Dose_Response->Calculate

Caption: Workflow for KCNQ modulator analysis via patch-clamp.

References

Unlocking Neuronal Excitability: A Comparative Guide to Linopirdine's Effects Across Diverse Neuronal Populations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of linopirdine's effects on various neuronal cell types. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a critical resource for understanding the therapeutic potential and mechanistic nuances of this potent cognitive enhancer.

This compound, a well-established cognitive enhancer, primarily exerts its effects by modulating neuronal excitability through the blockade of specific potassium channels. This guide delves into the quantitative and qualitative aspects of this compound's action, offering a comparative analysis across different neuronal populations and against its more potent analog, XE991. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Comparative Efficacy of this compound and Analogs

This compound's primary molecular target is the heteromeric KCNQ2/3 (Kv7.2/7.3) potassium channel, which generates the M-current (I_M), a crucial regulator of neuronal excitability.[1][2][3] Inhibition of the M-current leads to membrane depolarization, increased neuronal firing, and enhanced neurotransmitter release.[4] The following tables summarize the quantitative effects of this compound and its analog XE991 on M-current inhibition and acetylcholine (ACh) release in different experimental preparations.

PreparationThis compound IC50 (µM) for I_M InhibitionReference
Rat Hippocampal CA1 Neurons2.4 ± 0.4[5]
NG108-15 Neuronal Cells24.7[6]
Rat Cerebral Cortex Pyramidal Neurons35.8[6]
Rat Vestibular Afferent Neurons~7.0[7]
CompoundEC50 for Acetylcholine Release Enhancement (Rat Brain Slices)In Vivo Effect on Hippocampal Acetylcholine Release (5 mg/kg, p.o.)Reference
This compound4.2 µMNo significant increase[8]
XE991490 nM> 90% increase over baseline[8]

These data highlight the variability in this compound's potency across different neuronal cell types and underscore the superior potency of its analog, XE991.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

linopirdine_signaling_pathway cluster_presynaptic Presynaptic Terminal This compound This compound kcnq KCNQ2/3 Channel This compound->kcnq Inhibits depolarization Membrane Depolarization kcnq->depolarization Prevents Hyperpolarization ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates vesicle_fusion Vesicle Fusion & Neurotransmitter Release ca_influx->vesicle_fusion Triggers ach Acetylcholine vesicle_fusion->ach Releases

This compound's Mechanism of Action

patch_clamp_workflow cluster_setup Preparation cluster_recording Recording cluster_analysis Analysis slice_prep Brain Slice Preparation (e.g., Hippocampus) acsf Perfusion with Carbogenated aCSF slice_prep->acsf seal Giga-ohm Seal Formation acsf->seal pipette Pulling & Filling Patch Pipette pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage-Clamp Protocol whole_cell->voltage_clamp drug_app This compound Application voltage_clamp->drug_app current_rec Record Ionic Currents (e.g., M-current) drug_app->current_rec data_analysis Data Analysis (e.g., IC50 determination) current_rec->data_analysis

Whole-Cell Patch-Clamp Workflow

ach_release_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis slice_prep Brain Slice Preparation superfusion Superfusion with aCSF slice_prep->superfusion baseline Baseline Sample Collection superfusion->baseline stimulation Depolarization Stimulus (e.g., High K⁺) baseline->stimulation drug_app Application of This compound stimulation->drug_app sample_collection Collection of Superfusate drug_app->sample_collection hplc HPLC with Electrochemical Detection sample_collection->hplc quantification Quantification of Acetylcholine hplc->quantification

Acetylcholine Release Assay Workflow

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for M-Current Measurement

This protocol is adapted from standard electrophysiological procedures for recording from hippocampal neurons in brain slices.

1. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 D-glucose. The solution should be continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.

  • Intracellular Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. The pH should be adjusted to 7.3 with KOH.

2. Brain Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., Wistar rat).

  • Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.

  • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

3. Recording Procedure:

  • Transfer a single slice to the recording chamber on the stage of an upright microscope and continuously perfuse with carbogenated aCSF at 2-3 ml/min.

  • Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a neuron with the patch pipette and apply gentle positive pressure.

  • Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of negative pressure to establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and hold the neuron at a potential of -25 mV.

4. M-Current (I_M) Measurement:

  • To measure the M-current, apply hyperpolarizing voltage steps from the holding potential of -25 mV to -65 mV in 10 mV increments. This will deactivate the M-current, and the resulting tail currents can be measured upon returning to the holding potential.

  • Record baseline M-currents.

  • Bath-apply this compound at various concentrations and repeat the voltage-clamp protocol to determine the dose-dependent inhibition of the M-current.

Acetylcholine Release Assay from Brain Slices

This protocol describes a common method for measuring neurotransmitter release from ex vivo brain tissue.

1. Brain Slice Preparation:

  • Prepare brain slices containing the region of interest (e.g., hippocampus or striatum) as described in the patch-clamp protocol.

2. Superfusion:

  • Place the slices in a superfusion chamber and continuously perfuse with warm (32-34°C), carbogenated aCSF at a flow rate of 1 ml/min.

  • Allow the slices to equilibrate for at least 30-60 minutes.

3. Sample Collection and Stimulation:

  • Collect baseline superfusate samples for a defined period (e.g., 5 minutes).

  • Induce neurotransmitter release by switching to a high-potassium aCSF (e.g., containing 30 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for a short duration (e.g., 2 minutes).

  • Apply this compound or other test compounds to the superfusion medium before and during the high-potassium stimulation to assess their effects on evoked acetylcholine release.

  • Collect superfusate samples throughout the experiment.

4. Acetylcholine Quantification:

  • Analyze the collected superfusate samples for acetylcholine content using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Alternatively, biosensors or commercially available acetylcholine assay kits can be used for quantification.

  • Express the results as a percentage of the baseline release or as the total amount of acetylcholine released.

Conclusion

This compound demonstrates a clear, albeit variably potent, effect on neuronal excitability and neurotransmitter release across different neuronal populations. Its primary mechanism, the inhibition of the M-current, is a well-validated target for cognitive enhancement. The comparative data presented here, particularly in relation to the more potent analog XE991, provides a valuable framework for future drug development efforts. The detailed experimental protocols offer a practical guide for researchers seeking to investigate the effects of this compound and other potassium channel modulators in their own experimental systems. This comprehensive guide serves as a foundational resource for advancing our understanding of this compound's therapeutic potential in neurological disorders characterized by hyperexcitability or cholinergic deficits.

References

A Comparative Analysis of Linopirdine and its Analog DMP-543: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Linopirdine and its functional analog, DMP-543, two potent enhancers of neurotransmitter release. Both compounds have been investigated for their potential as cognitive enhancers, primarily through their action as blockers of KCNQ (Kv7) voltage-gated potassium channels. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanism of action, potency, selectivity, and synthesis, supported by experimental data.

Introduction and Overview

This compound (DuP 996) is a well-characterized cognitive enhancer that increases the evoked release of several neurotransmitters, including acetylcholine (ACh), by blocking the M-current, which is generated by KCNQ2/3 potassium channels.[1][2] DMP-543 is an anthracenone analog of this compound, developed to improve upon the potency and duration of action of its predecessor.[1] Both compounds share a common mechanism of action but exhibit significant differences in their pharmacological profiles.

Mechanism of Action

The primary mechanism of action for both this compound and DMP-543 is the blockade of KCNQ (Kv7) voltage-gated potassium channels, particularly the KCNQ2/3 heteromer responsible for the M-current in neurons.[1][2] The M-current is a sub-threshold potassium current that plays a crucial role in regulating neuronal excitability. Its inhibition leads to membrane depolarization, which in turn enhances the release of neurotransmitters such as acetylcholine.

cluster_0 Mechanism of Action Linopirdine_DMP543 This compound / DMP-543 KCNQ_channels KCNQ2/3 Channels (M-current) Linopirdine_DMP543->KCNQ_channels Blockade Depolarization Neuronal Membrane Depolarization KCNQ_channels->Depolarization Leads to Inhibition Inhibition Ca_influx Increased Ca2+ Influx (via VGCCs) Depolarization->Ca_influx ACh_release Enhanced Acetylcholine Release Ca_influx->ACh_release cluster_1 [³H]ACh Release Assay Workflow Slice_prep Prepare rat hippocampal slices Incubation Incubate with [³H]choline Slice_prep->Incubation Wash Wash to remove unincorporated [³H]choline Incubation->Wash Stimulation Stimulate with high K+ in the presence of test compound Wash->Stimulation Collection Collect superfusate Stimulation->Collection Quantification Quantify [³H]ACh by scintillation counting Collection->Quantification Analysis Calculate EC50 Quantification->Analysis cluster_2 In Vivo Microdialysis Workflow Probe_implant Implant microdialysis probe in rat hippocampus Perfusion Perfuse with artificial CSF Probe_implant->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Drug_admin Administer this compound or DMP-543 (p.o.) Baseline->Drug_admin Sample_collection Collect post-drug dialysate samples Drug_admin->Sample_collection ACh_analysis Analyze ACh content by HPLC-EC Sample_collection->ACh_analysis Data_analysis Calculate % change from baseline ACh_analysis->Data_analysis cluster_3 Logical Relationship of Analogs This compound This compound (Indolone Core) Analog Structural Analog (Improved Potency and Duration) This compound->Analog DMP543 DMP-543 (Anthracenone Core) Analog->DMP543

References

Comparing Linopirdine's efficacy in different Alzheimer's disease models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Linopirdine in preclinical models relevant to Alzheimer's disease. While clinical trials in Alzheimer's patients have shown limited success, preclinical data offers insights into its potential mechanisms and cognitive-enhancing effects.

Executive Summary

This compound is a cognition-enhancing drug that primarily acts as a blocker of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. This action increases the release of key neurotransmitters, including acetylcholine and glutamate, which are implicated in learning and memory. Preclinical research has predominantly focused on non-transgenic models of age-related cognitive decline and in vitro systems. Notably, there is a significant lack of published data on the efficacy of this compound in established transgenic mouse models of Alzheimer's disease that exhibit amyloid-beta (Aβ) and tau pathologies, such as the APP/PS1 and 3xTg-AD models. This guide summarizes the available preclinical data to facilitate an objective comparison of this compound's performance.

Data Presentation

Table 1: Efficacy of this compound in a Non-Transgenic Model of Age-Related Cognitive Decline
Model SystemKey Parameters MeasuredTreatment ProtocolKey Findings
Aged Rats (30 months old) c-Fos expression in the neocortex (a marker of neuronal activity)This compound administered to 30-month-old rats.This compound caused a widespread increase in Fos expression throughout the neocortex in aged rats, an effect not observed in young rats. This suggests that this compound can partially compensate for the age-related decline in acetylcholine release.[1]
Table 2: In Vitro Efficacy of this compound
Model SystemKey Parameters MeasuredThis compound ConcentrationKey Findings
Rat Hippocampal CA1 Neurons M-type K+ current (IM) inhibitionIC50 of 2.4 µMThis compound selectively blocks the M-type K+ current, which is proposed to be the primary mechanism for its enhancement of acetylcholine release.
Rat Sympathetic Neurons Whole-cell M-current inhibitionIC50 of 3.4 µMConfirmed the inhibitory effect of this compound on M-type potassium currents.
Rat Hippocampal Slices Long-Term Potentiation (LTP)3 or 10 µMThis compound enhanced the incidence and amplitude of LTP when a weak stimulus was used, suggesting it reduces the threshold for inducing synaptic plasticity.
Rat Brain Slices (in vitro) Acetylcholine (ACh) releaseNot specifiedThis compound increases the depolarization-induced release of acetylcholine, but not basal release.[2]

Experimental Protocols

Aged Rat Model for Cognitive Decline
  • Animal Model: 3-month-old and 30-month-old male Fischer 344 rats were used.

  • Drug Administration: The specific dosage and route of administration of this compound were not detailed in the available abstract.

  • Immunohistochemistry for c-Fos:

    • Following treatment, rats were perfused and their brains were removed and sectioned.

    • Brain sections were processed for Fos immunohistochemistry using a specific primary antibody against the Fos protein.

    • The number and distribution of Fos-positive cells in the neocortex were analyzed to determine the effect of this compound on neuronal activity.

  • Pharmacological Blockade: To investigate the mechanism of c-Fos induction, some aged rats were pre-treated with muscarinic antagonists (atropine and scopolamine) or NMDA receptor blockers (CPP and MK-801) before this compound administration.[1]

In Vitro Electrophysiology in Rat Hippocampal Neurons
  • Preparation: Hippocampal slices were prepared from rats.

  • Electrophysiological Recordings: Whole-cell patch-clamp techniques were used to record ionic currents from CA1 pyramidal neurons.

  • Current Inhibition Analysis: The effects of different concentrations of this compound on various voltage-gated and calcium-activated potassium currents were measured to determine its selectivity. The IC50 value for the inhibition of the M-type K+ current (IM) was calculated.

  • Long-Term Potentiation (LTP) Induction: LTP was induced in the Schaffer collateral-CA1 pathway of hippocampal slices using tetanic stimulation. The effect of this compound on the induction and magnitude of LTP was assessed using extracellular field potential recordings.

Visualizations

Linopirdine_Signaling_Pathway cluster_neuron Neuron This compound This compound KCNQ2_3 KCNQ2/3 (Kv7.2/7.3) Potassium Channel This compound->KCNQ2_3 Blocks Membrane_Depolarization Membrane Depolarization KCNQ2_3->Membrane_Depolarization Inhibition leads to VGCC Voltage-Gated Ca2+ Channels Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Neurotransmitter_Release Increased Acetylcholine & Glutamate Release Ca_Influx->Neurotransmitter_Release Triggers Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Release->Cognitive_Enhancement Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow_Aged_Rats cluster_workflow Experimental Workflow: this compound in Aged Rats Animal_Model Aged Rats (30 months) vs. Young Rats (3 months) Treatment_Group This compound Administration Animal_Model->Treatment_Group Control_Group Vehicle Administration Animal_Model->Control_Group Brain_Extraction Brain Perfusion and Sectioning Treatment_Group->Brain_Extraction Control_Group->Brain_Extraction Immunohistochemistry Fos Immunohistochemistry Brain_Extraction->Immunohistochemistry Analysis Quantification of c-Fos Positive Cells in Neocortex Immunohistochemistry->Analysis

Caption: Workflow for assessing this compound's effect in aged rats.

Conclusion

The available preclinical data suggests that this compound effectively enhances neurotransmitter release through the blockade of KCNQ2/3 potassium channels. This mechanism of action translates to pro-cognitive effects in a non-transgenic animal model of aging. However, a critical gap exists in the literature regarding its efficacy in transgenic Alzheimer's disease models that recapitulate the hallmark pathologies of Aβ plaques and neurofibrillary tangles. Without such studies, a direct comparison of this compound's potential disease-modifying effects with other therapeutic alternatives in the context of Alzheimer's-specific pathology is not possible. Future research should prioritize the evaluation of this compound in these more disease-relevant models to fully elucidate its therapeutic potential for Alzheimer's disease.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linopirdine
Reactant of Route 2
Reactant of Route 2
Linopirdine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.